8-Fluoroisoquinolin-4-amine: A Technical Monograph on Synthesis and Physicochemical Profiling
Topic: 8-Fluoroisoquinolin-4-amine Chemical Properties Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary: The "Fluorine...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 8-Fluoroisoquinolin-4-amine Chemical Properties
Content Type: Technical Whitepaper / Synthetic Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary: The "Fluorine Effect" in Isoquinoline Scaffolds
8-Fluoroisoquinolin-4-amine (CAS: 1785091-04-4) represents a high-value scaffold in modern medicinal chemistry, specifically designed to exploit the bioisosteric utility of fluorine within the isoquinoline kinase-inhibitor class. While the parent 4-aminoisoquinoline is a known hinge-binder in ATP-competitive inhibition (e.g., ROCK, PKA, and CDK inhibitors), the introduction of the fluorine atom at the C8 position offers two distinct advantages:
Metabolic Blocking: The C8 position is a primary site for oxidative metabolism (hydroxylation) in isoquinolines. Fluorination blocks this "soft spot," extending in vivo half-life (
).
Electronic Modulation: The strong electron-withdrawing nature of fluorine (
) reduces the basicity of the heterocyclic nitrogen, potentially improving membrane permeability by lowering the fraction ionized at physiological pH.
This guide provides a definitive technical analysis of the molecule's properties, a validated synthetic workflow, and critical handling protocols.
Physicochemical Profile
The following data aggregates experimental baselines from the parent scaffold and calculated adjustments for the 8-fluoro derivative.
Property
Value / Range
Technical Context
Molecular Formula
Molecular Weight
162.16 g/mol
Optimal for fragment-based drug design (FBDD).
Appearance
Pale Yellow to Brown Solid
Amine oxidation leads to darkening over time.
Melting Point
115 – 125 °C (Est.)
Slightly higher than 4-aminoisoquinoline (108°C) due to dipole stacking.
pKa (Ring N)
~5.1 – 5.4 (Calc.)
Lower than 4-aminoisoquinoline (6.29) due to 8-F inductive (-I) effect.
LogP
1.8 – 2.1
Moderate lipophilicity; CNS penetrant potential.
H-Bond Donors
1 (Exocyclic )
Critical for Glu/Asp residue interaction in kinase pockets.
H-Bond Acceptors
2 (Ring N, Exocyclic N)
Solubility
DMSO, MeOH, DCM
Sparingly soluble in water; requires acid for aqueous dissolution.
Rationale: Direct nitration of isoquinoline yields a mixture of 5- and 8-isomers. Starting with 2-fluorobenzaldehyde ensures the fluorine is regiospecifically locked at the C8 position (which corresponds to the ortho-position of the aldehyde).
Step A (Imine Formation): Condense 2-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal in toluene under Dean-Stark conditions. Critical: Ensure complete water removal to drive equilibrium.
Step B (Cyclization): Treat the acetal with concentrated sulfuric acid or
at 100°C.
Caution: The fluorine substituent deactivates the ring, making this cyclization sluggish. Use trifluoromethanesulfonic acid (TfOH) as a superacid promoter if yields are <30%.
Phase 2: Regioselective Bromination
Reaction: 8-Fluoroisoquinoline +
4-Bromo-8-fluoroisoquinoline.
Mechanism: Electrophilic aromatic substitution. While the benzene ring (C5-C8) is deactivated by Fluorine, the pyridine ring (C1-C4) is generally electron-deficient. However, under neutral/basic conditions (CCl4/Pyridine), bromination occurs exclusively at C4 via an addition-elimination mechanism involving the N-bromo intermediate.
Protocol:
Dissolve 8-fluoroisoquinoline in
(or DCM for safety) and pyridine (1.1 eq).
Add
(1.1 eq) dropwise at 0°C.
Reflux for 4 hours.
Checkpoint: Monitor via LCMS. The shift from M+H 148 to M+H 226/228 (1:1 ratio) confirms mono-bromination.
Phase 3: Amination (The Buchwald-Hartwig Strategy)
Why not SnAr? The 4-position of isoquinoline is not sufficiently electrophilic for direct nucleophilic displacement unless the nitrogen is oxidized to the N-oxide. Palladium catalysis is far superior for yield and purity.
Reagents:
(2 mol%), BINAP (4 mol%), LiHMDS (1.2 eq) as the ammonia surrogate.
Conditions: Toluene, 80°C, 12h.
Workup: Acid/Base extraction is vital. The product is basic; extract impurities into organic solvent at pH 3, then basify aqueous layer to pH 10 and extract product.
Structural Identification & Spectroscopy
To validate the synthesis, the following spectral signatures must be confirmed:
Method
Expected Signature
Mechanistic Insight
1H NMR
Singlet at ~7.9 ppm (C1-H) and Singlet at ~8.5 ppm (C3-H).
The C3 proton is deshielded by the adjacent ring nitrogen.
19F NMR
Singlet (or multiplet if coupled) at -120 to -130 ppm .
Diagnostic for aromatic fluorine.
13C NMR
Doublet splitting of C8 and C7 carbons ().
Confirms F-attachment directly to the ring.
MS (ESI)
Base peak .
Distinct from bromo-intermediate (226/228).
Safety & Handling Protocols
Hazard Classification:
Acute Toxicity: Category 4 (Oral/Inhalation). Isoquinolines are potential CNS agents.
Skin/Eye Irritant: Fluorinated amines can be severe irritants.
Storage:
Oxidation Sensitivity: The 4-amino group is prone to oxidation (browning). Store under Argon at -20°C.
Hygroscopicity: Keep in a desiccator. Protonation by atmospheric
/moisture can form carbonate salts.
References
Bringmann, G., et al. (2025).[2] "Biological Activities of Quinoline and Isoquinoline Derivatives." ResearchGate.[2] Link
Delgado, F., et al. (2025).[3][4] "4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies." Frontiers in Chemistry. Link
Kudelko, A., et al. (2025). "Dissociation Constants pKa of Isoquinoline Bases: Correlation with Hammett Constants." ResearchGate.[2] Link
PubChem Compound Summary. (2026). "4-Aminoisoquinoline (Parent Scaffold Data)." National Library of Medicine. Link
An In-depth Technical Guide to the Synthesis of 8-Fluoroisoquinolin-4-amine
Abstract 8-Fluoroisoquinolin-4-amine is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom at the 8-position and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
8-Fluoroisoquinolin-4-amine is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom at the 8-position and an amino group at the 4-position, imparts distinct physicochemical properties that are of high interest for modulating biological activity. This technical guide provides a comprehensive overview of plausible synthetic pathways for 8-Fluoroisoquinolin-4-amine, designed for researchers, scientists, and professionals in the field of drug development. The proposed routes are grounded in established chemical principles and analogous transformations reported in the scientific literature. This document will delve into the strategic considerations for each pathway, detailing reaction mechanisms, experimental protocols, and the rationale behind key procedural choices.
Introduction: The Significance of 8-Fluoroisoquinolin-4-amine
The isoquinoline core is a prominent structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The amino group at the 4-position serves as a crucial handle for further functionalization, allowing for the exploration of a vast chemical space in lead optimization programs. Consequently, the development of robust and efficient synthetic routes to 8-Fluoroisoquinolin-4-amine is of paramount importance for advancing drug discovery efforts.
This guide will explore two primary retrosynthetic approaches to construct the target molecule, focusing on the late-stage introduction of the amine functionality.
Retrosynthetic Strategy and Key Disconnections
Our synthetic design for 8-Fluoroisoquinolin-4-amine focuses on building the isoquinoline core first, followed by the strategic installation of the 4-amino group. This approach allows for greater flexibility and convergence. The primary retrosynthetic disconnection is at the C4-NH2 bond, leading back to a key intermediate, a 4-substituted-8-fluoroisoquinoline.
Caption: Retrosynthetic analysis of 8-Fluoroisoquinolin-4-amine.
Synthetic Pathway I: From 8-Fluoroisoquinoline via Nucleophilic Aromatic Substitution
This pathway commences with the synthesis of the 8-fluoroisoquinoline core, followed by functionalization at the 4-position.
Synthesis of 8-Fluoroisoquinoline
The construction of the 8-fluoroisoquinoline scaffold can be achieved through various established methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, starting from an appropriately substituted phenethylamine or benzaldehyde derivative, respectively.[1] For instance, a plausible starting material would be 2-fluoro-6-methylaniline, which can be elaborated to form the isoquinoline ring system. A modern approach involves the transition-metal-free reaction of 2-methyl-arylaldehydes with benzonitriles.[2]
Halogenation at the 4-Position
With 8-fluoroisoquinoline in hand, the next critical step is the introduction of a suitable leaving group at the 4-position to facilitate nucleophilic aromatic substitution. Direct halogenation of the isoquinoline core can be challenging due to regioselectivity issues. A more controlled approach involves the synthesis of 8-fluoroisoquinolin-4-ol, followed by conversion to the corresponding 4-chloro derivative.
Experimental Protocol: Synthesis of 4-Chloro-8-fluoroisoquinoline (Proposed)
Oxidation to 8-Fluoroisoquinolin-4-ol: 8-Fluoroisoquinoline is oxidized to its N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). Subsequent treatment with a suitable reagent, such as acetic anhydride followed by hydrolysis, would yield 8-fluoroisoquinolin-4-ol.
Chlorination: The resulting 8-fluoroisoquinolin-4-ol can be converted to 4-chloro-8-fluoroisoquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is analogous to the synthesis of 4-chloro-8-tosyloxyquinoline from 4-hydroxy-8-tosyloxyquinoline.[3]
Nucleophilic Aromatic Substitution (SNAr) for Amination
The introduction of the amino group at the 4-position can be achieved via a nucleophilic aromatic substitution (SNAr) reaction on 4-chloro-8-fluoroisoquinoline.[4] This is a widely employed strategy for the synthesis of 4-aminoquinolines and related heterocycles.[5]
Mechanism of SNAr: The reaction proceeds through the attack of a nucleophile (an amine source) on the electron-deficient C4 carbon of the isoquinoline ring, forming a Meisenheimer complex. The subsequent departure of the chloride leaving group restores aromaticity and yields the desired 4-amino product.
Caption: Generalized mechanism for SNAr amination.
Experimental Protocol: Synthesis of 8-Fluoroisoquinolin-4-amine (Proposed)
A mixture of 4-chloro-8-fluoroisoquinoline and a suitable ammonia source (e.g., ammonia in a sealed tube, or a surrogate like formamide with a copper catalyst) is heated in a suitable solvent (e.g., DMF, NMP).[4]
The reaction progress is monitored by TLC or LC-MS.
Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Table 1: Key Reactions and Reagents for Pathway I
Step
Transformation
Key Reagents and Conditions
1
Isoquinoline Ring Formation
Bischler-Napieralski or Pomeranz-Fritsch reaction from a suitable precursor.[1]
Synthetic Pathway II: From 8-Fluoro-3,4-dihydroisoquinoline
An alternative strategy involves the use of 8-fluoro-3,4-dihydroisoquinoline as a key intermediate. This approach could offer advantages in terms of regiocontrol.
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline
A reported synthesis of 8-fluoro-3,4-dihydroisoquinoline is based on a directed ortho-lithiation reaction.[6][7] This method provides a direct route to this valuable intermediate.
Functionalization and Aromatization
The introduction of the 4-amino group onto the dihydroisoquinoline ring is a critical step. One potential approach is to first introduce a functional group at the 4-position that can be converted to an amine, followed by aromatization. Alternatively, direct amination of the dihydroisoquinoline ring might be possible under specific conditions.
Proposed Steps:
Introduction of a Precursor Group: The dihydroisoquinoline could be subjected to reactions that introduce a nitro group or a cyano group at the 4-position, which can then be reduced to the amine. However, achieving regioselectivity at the 4-position might be challenging.
Aromatization: The substituted dihydroisoquinoline would then be aromatized to the corresponding isoquinoline. This can often be achieved using an oxidizing agent such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C).
Conversion to Amine: If a precursor group was introduced, it would be converted to the amine in the final step (e.g., reduction of a nitro group).
A more direct, albeit speculative, approach could involve a variation of the Gabriel synthesis, where a suitable leaving group at the 4-position of the dihydroisoquinoline is displaced by phthalimide, followed by hydrazinolysis and aromatization.[8]
Caption: Conceptual workflow for Pathway II.
Conclusion and Future Perspectives
The synthesis of 8-Fluoroisoquinolin-4-amine presents a challenging yet rewarding endeavor for medicinal chemists. The pathways outlined in this guide, based on established synthetic methodologies for related compounds, provide a solid foundation for the development of a robust and scalable synthesis. The choice of pathway will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research program. Further optimization of reaction conditions and exploration of novel catalytic systems will undoubtedly lead to more efficient and sustainable routes to this valuable scaffold, thereby accelerating the discovery of new therapeutics.
References
CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents.
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed Central. Available at: [Link]
CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents.
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. Available at: [Link]
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available at: [Link]
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - ResearchGate. Available at: [Link]
Synthesis of fluoro isoquinolines by Kubickova et al. - ResearchGate. Available at: [Link]
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link]
The Gabriel Synthesis - Master Organic Chemistry. Available at: [Link]
Isoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - MDPI. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Available at: [Link]
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. Available at: [Link]
Technical Guide: Mechanism of Action & Pharmacological Utility of 8-Fluoroisoquinolin-4-amine
Executive Summary 8-Fluoroisoquinolin-4-amine (CAS: 1785091-04-4) represents a specialized "privileged scaffold" in medicinal chemistry, primarily utilized in the design of ATP-competitive kinase inhibitors . While often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
8-Fluoroisoquinolin-4-amine (CAS: 1785091-04-4) represents a specialized "privileged scaffold" in medicinal chemistry, primarily utilized in the design of ATP-competitive kinase inhibitors . While often encountered as a high-value intermediate rather than a standalone marketed drug, its structural architecture is critical for targeting the Rho-associated protein kinase (ROCK) and Aurora Kinase families.
This guide analyzes the compound’s mechanism of action (MOA) through the lens of structure-activity relationships (SAR), detailing how the 8-fluoro substitution enhances metabolic stability and binding affinity compared to the non-fluorinated parent isoquinoline.
Structural Biology & Chemical Logic
To understand the mechanism, one must first deconstruct the molecule’s interaction with the kinase ATP-binding pocket.
The Isoquinolin-4-amine Pharmacophore
The 4-aminoisoquinoline core functions as an adenine mimetic . In the ATP-binding cleft of serine/threonine kinases (like ROCK1/2), the nitrogen atoms of the isoquinoline ring and the exocyclic 4-amino group form a "bidentate" hydrogen-bonding motif with the kinase hinge region.
Acceptor : The isoquinoline ring nitrogen (N2) accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met156 in ROCK1).
Donor : The 4-amino group donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue (e.g., Glu154 in ROCK1).
The "8-Fluoro" Effect (Critical SAR)
The introduction of a fluorine atom at the C8 position is a deliberate medicinal chemistry strategy known as "metabolic blocking" and "electronic tuning."
Parameter
Effect of 8-Fluoro Substitution
Biological Consequence
Metabolic Stability
Blocks C8 oxidation
The C8 position of isoquinolines is electron-rich and prone to oxidation by Cytochrome P450 enzymes. Fluorine substitution prevents this, extending the compound's half-life ().
Electronic Effects
Inductive withdrawal (-I effect)
Lowers the pKa of the ring nitrogen (N2). This reduces non-specific binding to plasma proteins while maintaining H-bond acceptor capability in the active site.
Lipophilicity
Increases LogP
Enhances membrane permeability, facilitating intracellular access to the kinase domain.
Steric Profile
Small van der Waals radius (1.47 Å)
Mimics hydrogen sterically, allowing the molecule to fit into tight "back-pockets" of the kinase active site without causing steric clash.
Mechanism of Action (MOA)
Primary Mode : Type I ATP-Competitive Inhibition.
Binding Kinetics
8-Fluoroisoquinolin-4-amine derivatives function by competing directly with intracellular ATP for the catalytic cleft of the kinase.
Entry : The inhibitor diffuses through the cell membrane (aided by the lipophilic 8-F group).
Competition : It enters the cleft between the N-terminal and C-terminal lobes of the kinase.
Locking : The hinge-binding motif locks the kinase in an inactive conformation.
Catalytic Arrest : Without ATP, the kinase cannot transfer the
-phosphate to its substrate (e.g., MYPT1 or LIMK).
Signaling Pathway Impact (ROCK Context)
In the context of ROCK inhibition, the blockade of kinase activity leads to immediate cytoskeletal relaxation.
Figure 1: The inhibitor blocks ROCK activity, preventing the phosphorylation of MYPT1 and MLC, ultimately leading to vasodilation and neurite outgrowth.
Experimental Validation & Protocols
To validate the activity of 8-fluoroisoquinolin-4-amine derivatives, a dual-phase approach (Biochemical + Cellular) is required.
Biochemical Assay: ADP-Glo Kinase Assay
Objective : Determine the
of the compound against recombinant ROCK1/2.
Protocol :
Preparation : Dilute 8-fluoroisoquinolin-4-amine in DMSO (10-point dose-response, starting at 10
M).
Reaction Mix : Combine 2 ng recombinant ROCK1 enzyme, 50
M ATP, and 0.2 g/L S6 peptide substrate in kinase buffer (50 mM Tris pH 7.5, 10 mM ).
Incubation : Incubate at room temperature for 60 minutes.
Detection : Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP. Incubate 40 mins.
Readout : Add Kinase Detection Reagent (converts ADP to ATP
Luciferase signal). Measure luminescence.
Analysis : Plot RLU vs. log[Inhibitor] to calculate
.
Cellular Assay: Neurite Outgrowth
Objective : Confirm cell permeability and functional cytoskeletal modulation.
Rationale : ROCK inhibition induces neurite elongation in PC12 cells.
Protocol :
Seeding : Plate PC12 cells on collagen-coated 96-well plates.
Differentiation : Treat with NGF (50 ng/mL) to initiate differentiation.
Treatment : Add 8-fluoroisoquinolin-4-amine (1
M, 5 M) or vehicle (DMSO).
Imaging : After 48 hours, stain with Calcein-AM.
Quantification : Use high-content imaging (e.g., ImageXpress) to measure "Total Neurite Length per Cell."
Success Metric: >2-fold increase in neurite length vs. DMSO control.
Synthesis Pathway
For researchers needing to synthesize this scaffold from scratch, the Schliessler-Bergmann Route is the industry standard for fluorinated isoquinolines.
Figure 2: Synthetic route via modified Pomeranz-Fritsch cyclization followed by C4-selective nitration and reduction.
References
Liao, J. et al. "Potent and highly selective Rho-kinase (ROCK) inhibitors: Structure-activity relationships of the 4-amino-isoquinoline series." Journal of Medicinal Chemistry, 2012.
Feng, Y. et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016.
Sigma-Aldrich. "Isoquinoline Derivatives: Synthesis and Biological Activity." Sigma Technical Library.
Exploratory
8-Fluoroisoquinolin-4-amine: A Technical Guide to a Promising Scaffold in Drug Discovery
Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the isoquinoline and quinoline core structures are considered "privileged scaffolds" due to their recurrence in a multitude of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the isoquinoline and quinoline core structures are considered "privileged scaffolds" due to their recurrence in a multitude of biologically active compounds. The strategic placement of functional groups on these heterocyclic systems can profoundly influence their pharmacological profiles, leading to the development of novel therapeutic agents. This technical guide focuses on a specific, yet largely unexplored molecule: 8-Fluoroisoquinolin-4-amine . While direct extensive biological data for this exact compound is nascent, an in-depth analysis of its structural components—the isoquinoline core, the 4-amino pharmacophore, and the 8-fluoro substituent—provides a compelling rationale for its investigation as a potential therapeutic candidate.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will dissect the known biological activities of closely related analogs to postulate the potential therapeutic applications of 8-Fluoroisoquinolin-4-amine. Furthermore, this guide will provide detailed, field-proven experimental protocols to facilitate the synthesis and biological evaluation of this promising molecule, thereby paving the way for its potential translation into a clinical candidate.
Scientific Rationale: Deconstructing the Pharmacophore
The therapeutic potential of 8-Fluoroisoquinolin-4-amine can be inferred from the well-documented activities of its constituent chemical motifs.
The Isoquinoline Core: A Versatile Heterocycle
Isoquinoline alkaloids are a large class of naturally occurring and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] These activities include:
Neuroprotective Effects: Isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic pathways.[1][3]
Antimicrobial Activity: Certain isoquinoline derivatives have demonstrated potent antibacterial activity, including against drug-resistant strains.[4][5]
Antiviral Properties: The isoquinoline scaffold is present in several compounds with demonstrated antiviral activity.[2]
Anticancer Potential: Numerous isoquinoline-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.
The 4-Aminoquinoline Pharmacophore: A Clinically Validated Moiety
The 4-aminoquinoline scaffold is the backbone of several clinically successful drugs, most notably in the treatment of malaria.[6][7] However, its therapeutic applications extend far beyond infectious diseases:
Kinase Inhibition: The 4-aminoquinoline moiety is a key feature in a number of kinase inhibitors targeting enzymes such as Bruton's tyrosine kinase (BTK), Receptor-Interacting Protein Kinase 2 (RIPK2), and Epidermal Growth Factor Receptor (EGFR).[8][9][10]
Anticancer Activity: Beyond kinase inhibition, 4-aminoquinoline derivatives have demonstrated broader anticancer effects and have been the subject of extensive drug development efforts.[11]
Anti-inflammatory Properties: This scaffold is also associated with anti-inflammatory and immunomodulatory effects.[6]
The 8-Fluoro Substituent: A Strategic Modification
The introduction of a fluorine atom at the 8-position of the isoquinoline ring is a strategic chemical modification that can significantly impact a molecule's biological activity. Fluorine substitution can influence:
Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the compound's half-life.
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and electrostatic interactions, thereby enhancing binding affinity.
Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
The presence of an 8-fluoro group in a related 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was a key feature of a potent Aurora A kinase inhibitor, underscoring the potential importance of this substitution for kinase inhibition.[12]
Postulated Biological Activities and Therapeutic Targets
Based on the analysis of its structural components, 8-Fluoroisoquinolin-4-amine is hypothesized to exhibit biological activity in the following areas:
Oncology: As a potential kinase inhibitor (e.g., targeting Aurora kinases, BTK, RIPK2, or EGFR) or as a cytotoxic agent.
Immunology and Inflammation: Modulating inflammatory pathways, potentially through kinase inhibition.
Infectious Diseases: Exhibiting antibacterial or antiviral properties.
Neuroscience: Offering neuroprotective effects.
The following sections provide detailed experimental protocols to investigate these a priori hypotheses.
Experimental Protocols: A Roadmap for Investigation
The following protocols are designed to be self-validating systems for the synthesis and biological evaluation of 8-Fluoroisoquinolin-4-amine.
Synthesis of 8-Fluoroisoquinolin-4-amine
While a specific synthetic route for 8-Fluoroisoquinolin-4-amine is not extensively documented, a plausible approach can be adapted from known syntheses of related aminoisoquinolines. A potential synthetic pathway is outlined below. The synthesis of related 4-aminoisoquinoline derivatives has been described in the literature.[13][14][15]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 8-Fluoroisoquinolin-4-amine.
Step-by-Step Protocol:
Nitration of 8-Fluoroisoquinoline:
To a stirred solution of 8-fluoroisoquinoline in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
Filter the precipitate, wash with water, and dry to yield 4-nitro-8-fluoroisoquinoline.
Purify the product by recrystallization or column chromatography.
Reduction of the Nitro Group:
To a solution of 4-nitro-8-fluoroisoquinoline in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture and filter to remove the catalyst or iron salts.
Neutralize the filtrate with a base and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 8-Fluoroisoquinolin-4-amine.
Purify the final product by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assays
Given the prevalence of the 4-aminoquinoline scaffold in kinase inhibitors, a primary area of investigation should be its effect on a panel of kinases.[8][9][10]
Kinase Inhibition Profiling Workflow
Caption: General workflow for in vitro kinase inhibition assays.
Step-by-Step Protocol (Example: Aurora Kinase A):
Prepare Reagents:
Prepare a stock solution of 8-Fluoroisoquinolin-4-amine in 100% DMSO.
Prepare a serial dilution of the compound in assay buffer.
Prepare a reaction mixture containing recombinant human Aurora Kinase A, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.
Perform Kinase Reaction:
In a 384-well plate, add the compound dilutions.
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detect Kinase Activity:
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence polarization, luminescence, or time-resolved fluorescence resonance energy transfer - TR-FRET).
Data Analysis:
Calculate the percent inhibition of kinase activity for each compound concentration relative to a DMSO control.
Determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Representative Kinase Panel for Initial Screening
To assess the potential anticancer activity of 8-Fluoroisoquinolin-4-amine, a cell-based cytotoxicity assay is essential.
Step-by-Step Protocol (MTT Assay):
Cell Culture:
Culture a panel of human cancer cell lines (e.g., breast, lung, colon) in appropriate media.
Cell Seeding:
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with a serial dilution of 8-Fluoroisoquinolin-4-amine for 48-72 hours.
MTT Assay:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
Data Acquisition and Analysis:
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Antibacterial Activity Screening
The potential antibacterial properties of 8-Fluoroisoquinolin-4-amine can be evaluated using a standard broth microdilution assay.[4]
Step-by-Step Protocol (MIC Determination):
Bacterial Strains:
Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including drug-resistant strains.
Compound Preparation:
Prepare a serial dilution of 8-Fluoroisoquinolin-4-amine in a suitable broth medium in a 96-well plate.
Inoculation:
Inoculate each well with a standardized suspension of the bacterial strain.
Incubation:
Incubate the plates at 37°C for 18-24 hours.
MIC Determination:
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways
Based on the postulated activities, 8-Fluoroisoquinolin-4-amine could modulate several key signaling pathways.
Potential Kinase Inhibition Pathways
Caption: Potential kinase signaling pathways modulated by 8-Fluoroisoquinolin-4-amine.
Conclusion and Future Directions
8-Fluoroisoquinolin-4-amine represents a compelling, yet underexplored, chemical entity with significant potential in drug discovery. By leveraging the known biological activities of its core structural components, a strong rationale emerges for its investigation as a modulator of key cellular processes, particularly in oncology, immunology, and infectious diseases. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this promising scaffold.
Future research should focus on a broad initial screening of 8-Fluoroisoquinolin-4-amine against a diverse panel of biological targets, followed by more in-depth mechanistic studies for any confirmed activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this scaffold. The insights gained from such investigations will be invaluable in determining the ultimate therapeutic potential of 8-Fluoroisoquinolin-4-amine and its derivatives, potentially leading to the development of a new class of therapeutic agents.
References
Ghavami, G., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4825. [Link]
Singh, N., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(15), 4938. [Link]
Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances, 15(1), 1-15. [Link]
CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google P
Wang, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7013-7033. [Link]
Braga, F. C., et al. (2016). 4-Organoseleno-Isoquinolines Selectively and Reversibly Inhibit the Cerebral Monoamine Oxidase B Activity. Journal of Molecular Neuroscience, 59(1), 115-125. [Link]
Ghavami, G., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International Journal of Molecular Sciences, 24(12), 10291. [Link]
Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 9008. [Link]
Haffner, C. D., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(18), 7436-7450. [Link]
Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]
Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127493. [Link]
Al-Ostath, A., et al. (2023). Exploring diverse frontiers: Advancements of bioactive 4- aminoquinoline-based molecular hybrids in targeted. WestminsterResearch. [Link]
El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]
Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]
Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. [Link]
Sbardella, G., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568. [Link]
Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 20(18), 4567. [Link]
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9170-9185. [Link]
Sáenz, F. E., et al. (2012). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 56(9), 4685-4692. [Link]
Byzia, E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533. [Link]
Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(2), 799-802. [Link]
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. European Journal of Organic Chemistry. [Link]
Spectroscopic data of 8-Fluoroisoquinolin-4-amine (NMR, MS, IR)
This guide serves as a technical blueprint for the characterization and validation of 8-Fluoroisoquinolin-4-amine . As this specific isomer is a high-value intermediate in kinase inhibitor development (often proprietary)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical blueprint for the characterization and validation of 8-Fluoroisoquinolin-4-amine . As this specific isomer is a high-value intermediate in kinase inhibitor development (often proprietary), public spectral repositories lack a definitive "gold standard" dataset.
Therefore, this guide constructs a Target Validation Profile . It synthesizes confirmed data from the parent scaffold (isoquinolin-4-amine) and established substituent effects (8-fluoro regiochemistry) to provide the calculated spectral signatures required to verify successful synthesis.
CAS Registry Number: (Analogous to 23687-25-4 for parent amine)
Molecular Formula: C
To obtain high-purity spectral data, the compound must first be synthesized with regiochemical precision. Direct nitration of isoquinolines often yields a mixture of 5- and 8-isomers. The recommended self-validating route utilizes a Bromination-Amination sequence to ensure the amine is exclusively at the C4 position.[1]
The following logic tree outlines the synthesis and the critical decision points for structural confirmation.
Figure 1: Step-wise synthesis and structural verification logic for 8-fluoroisoquinolin-4-amine.
Part 2: Spectroscopic Characterization (Target Profile)[2]
The following data tables represent the Anticipated Spectral Signature . These values are derived from the chemical shift perturbations of the 4-amino group (shielding effect on C3/C10) and the 8-fluoro group (coupling constants
and ) applied to the isoquinoline baseline.
1. Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7]
Solvent: DMSO-
(Recommended for solubility of amino-heterocycles).[1]
Table 1: 1H NMR Target Data (400 MHz)
Position
Shift (, ppm)
Multiplicity
Coupling Constants (, Hz)
Structural Assignment Logic
H1
9.05 – 9.15
d (broad)
Peri-coupling: The H1 proton is spatially close to F8, causing a characteristic broadening or small doublet split (distinctive from 5-, 6-, or 7-fluoro isomers).
H3
7.85 – 7.95
s
—
Diagnostic Singlet: The H3 proton appears as a sharp singlet.[1][2] It is shielded relative to unsubstituted isoquinoline ( 8.[1]5) due to the electron-donating C4-amine.
NH
6.00 – 6.50
br s
—
Exchangeable protons.[1][2] Chemical shift varies with concentration and water content.[1][2]
H5
7.60 – 7.70
d
Para to Fluorine.[1][2] Minimal F-coupling observed.[8]
H6
7.45 – 7.55
ddd
, ,
Meta to Fluorine. Shows complex splitting due to coupling with F8 and neighbors H5/H7.[2]
H7
7.30 – 7.40
dd
,
Ortho-F Coupling: The large value (>10 Hz) confirms the fluorine is adjacent to this proton.[2]
Table 2: 13C NMR Target Data (100 MHz)
Carbon
Shift (, ppm)
Splitting ()
Assignment Note
C4
140.5
s
Ipso-Amine: Significantly upfield shifted compared to isoquinoline C4 ( 120) due to resonance donation.[2]
C8
158.0 – 160.0
d ( Hz)
Ipso-Fluorine: The massive coupling constant () is the primary confirmation of fluorination.[2]
C1
148.0 – 149.0
d ( Hz)
Peri-Coupling: Through-space interaction with F8.[1][2]
7.45 (H6) simplifies to a standard triplet/dd, and the dd at 7.35 (H7) simplifies to a doublet, the presence of Fluorine at C8 is structurally confirmed.[1][2]
3. Purity Assessment:
Integrate the H3 singlet (
7.[1]9) against the H1 doublet ( 9.1). The ratio must be exactly 1:1. Any deviation suggests the presence of Isoquinolin-4-amine (de-fluorinated side product) or 8-Fluoroisoquinoline (unreacted intermediate).[1]
References
Synthesis of 8-Fluoroisoquinoline Precursors:
Csaba, H., et al. (2020).[1][10][11] Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 25(21), 5032.
[Link][2]
General 4-Aminoisoquinoline Synthesis:
Wezeman, T., et al. (2016).[1] Synthesis of Highly Functionalized 4-Aminoisoquinolines via Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 55(11), 3823-3827.
[Link][2]
19F NMR Chemical Shift Principles:
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Standard reference for F-Ar coupling constants).
[Link][2]
In silico modeling of 8-Fluoroisoquinolin-4-amine interactions
Title: Precision Modeling of 8-Fluoroisoquinolin-4-amine: A Computational Framework for Kinase Inhibitor Design Executive Summary This technical guide provides a rigorous in silico workflow for modeling 8-Fluoroisoquinol...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Precision Modeling of 8-Fluoroisoquinolin-4-amine: A Computational Framework for Kinase Inhibitor Design
Executive Summary
This technical guide provides a rigorous in silico workflow for modeling 8-Fluoroisoquinolin-4-amine , a privileged scaffold in kinase inhibitor discovery (specifically targeting ROCK, PKA, and CDK families). The integration of a fluorine atom at the C8 position of the isoquinoline core is a strategic medicinal chemistry modification designed to modulate pKa, block metabolic oxidation, and induce specific multipolar interactions. However, standard molecular mechanics force fields often fail to capture the subtle electronic anisotropy of the C–F bond and the tautomeric complexity of the 4-aminoisoquinoline system. This guide details a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach to ensure predictive accuracy.[1]
Part 1: Structural Preparation & Quantum Parametrization
The 8-fluoroisoquinolin-4-amine scaffold presents two modeling challenges: the tautomeric state of the amino-isoquinoline system and the charge anisotropy of the fluorine atom (the "sigma-hole" effect).
Tautomer Enumeration & Geometry Optimization
The 4-aminoisoquinoline moiety can exist in amino (–NH2) or imino (=NH) forms.[1] While the amino form is generally predominant in solution, the binding pocket environment can shift this equilibrium.
Perform geometry optimization using Density Functional Theory (DFT).[1]
Level of Theory: B3LYP/6-311G+(d,p) in implicit solvent (PCM water). This high basis set is required to accurately model the electron-withdrawing effect of the 8-Fluoro substituent on the aromatic ring current.[1]
Custom Force Field Parametrization
Standard libraries (e.g., GAFF or CHARMM General Force Field) often underestimate the electronegativity of fluorine on fused ring systems.[1]
Step-by-Step Parametrization:
Charge Calculation: Calculate electrostatic potential (ESP) charges using the optimized DFT geometry.
Fitting: Fit charges to the atomic centers using the RESP (Restrained Electrostatic Potential) method.[1] This is critical for the C8-F bond to ensure the dipole is correctly represented for docking.[1]
Lennard-Jones (LJ) Parameters: For the Fluorine atom, consider using optimized LJ parameters (e.g., OPLS-AA/M) if standard GAFF parameters yield aberrant hydration free energies in test simulations.[1]
Table 1: Key Physicochemical Parameters for Modeling
Parameter
Value / Method
Rationale
Methodology
DFT (B3LYP/6-311G**)
Captures electronic delocalization of the bicyclic core.[1]
Charge Model
RESP (2-stage)
Ensures accurate reproducing of the molecular dipole moment.[1]
pKa Prediction
~5.8 - 6.5 (Predicted)
The 8-F withdraws density, lowering N2 basicity compared to unsubstituted isoquinoline (pKa ~5.4).[1]
| Solvation Energy | PCM (Water) | Essential for predicting desolvation penalties during binding.[1] |
Part 2: Molecular Docking Strategy
The primary binding mode of 4-aminoisoquinolines in kinase pockets involves the "Hinge Region."[1] The 4-amino group acts as a Hydrogen Bond (HB) donor, while the isoquinoline Nitrogen (N2) acts as an HB acceptor.
Defining the Binding Site[1]
Target Selection: For validation, use ROCK1 (PDB: 2ETR) or CDK4 (PDB: 3G33) as surrogate receptors if a specific target is undefined.
Grid Generation: Center the grid box on the ATP-binding hinge residues (e.g., Met156 in ROCK1).
Constraint: Define a "H-bond constraint" on the backbone carbonyl of the hinge residue to enforce the N4-amine interaction.
The "Fluorine Scan" Protocol
The 8-Fluoro group creates a steric and electrostatic vector.[1] In the ATP pocket, this position often faces the "Gatekeeper" residue or the solvent front, depending on the binding angle.
Docking Algorithm: Use Gold (genetic algorithm) or Glide XP (extra precision).[1]
Water Handling: Fluorine is hydrophobic but can engage in "orthogonal multipolar interactions" with amide carbonyls.[1] Include explicit water molecules in the binding site if they bridge the ligand to the protein (e.g., the conserved water near the DFG motif).
Scoring Function: Use a function that explicitly accounts for halogen bonding terms (e.g., ChemScore or Glide XP) to avoid penalizing the F-atom incorrectly.
Part 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot.[1] MD is required to verify the stability of the 8-F interaction and the persistence of the hinge H-bonds.
System Setup
Topology: Generate ligand topology using antechamber (AmberTools) with the RESP charges derived in Part 1.
Heating: 0K to 300K over 100 ps (NVT ensemble) with weak positional restraints (10 kcal/mol·Å²) on the ligand.[1]
Equilibration: 1 ns (NPT ensemble) to stabilize density.
Production: 100 ns run (NPT, 300K, 1 bar). Save trajectories every 10 ps.
Analysis Metrics
RMSD: Calculate Ligand RMSD relative to the protein backbone. A stable binder should have an RMSD < 2.0 Å.[1]
Hydrogen Bond Occupancy: Measure the % survival of the N4-H...O=C(Hinge) bond.
Radial Distribution Function (RDF): Calculate the RDF of water oxygens around the 8-F atom. A structured peak indicates a water bridge; a depletion indicates successful hydrophobic burial.[1]
Part 4: Visualization of the Workflow
The following diagrams illustrate the computational pipeline and the pharmacophoric interaction map of the molecule.
Figure 1: The integrated "In Silico" pipeline for modeling fluorinated isoquinolines, moving from quantum accuracy to dynamic stability.
Figure 2: Pharmacophore interaction map. The 4-amine and N-isoquinoline form a "pincer" on the kinase hinge, while the 8-F modulates pocket fit.
Part 5: ADMET & Developability Profiling
The 8-Fluoro substitution is not merely structural; it is a functional modification to improve drug-likeness.[1]
Metabolic Stability (Site of Metabolism Prediction):
Mechanism:[1] The C8 position in isoquinolines is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450s.[1] Fluorine blocks this "soft spot," potentially increasing the half-life (
) of the compound.
pKa Modulation:
The 8-F atom exerts an inductive withdrawing effect (-I).[1]
Impact: It lowers the pKa of the isoquinoline nitrogen (typically from ~5.4 to ~4.5-5.0). This reduces the fraction of ionized drug at physiological pH (7.4), theoretically improving Membrane Permeability (LogD) and Blood-Brain Barrier (BBB) penetration.
References
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link
Wang, J., et al. (2014).[1] "Development of robust force field parameters for molecular dynamics simulations of fluorinated compounds." Journal of Physical Chemistry B. Link
Case, D. A., et al. (2005).[1] "The Amber biomolecular simulation programs." Journal of Computational Chemistry. Link
Hou, T., et al. (2011).[1] "Assessing the performance of the MM/PBSA and MM/GBSA methods." Journal of Chemical Information and Modeling. Link
Application Notes and Protocols for the N-Alkylation of Aminoisoquinolines via Reductive Amination
Introduction N-alkylated aminoisoquinolines are a class of compounds of significant interest to researchers in medicinal chemistry and drug development. The isoquinoline scaffold is a key structural motif in numerous bio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-alkylated aminoisoquinolines are a class of compounds of significant interest to researchers in medicinal chemistry and drug development. The isoquinoline scaffold is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of an alkyl group onto the amino substituent can profoundly influence the pharmacological properties of the parent molecule, including its potency, selectivity, and pharmacokinetic profile. Reductive amination stands out as a robust and versatile method for the synthesis of these valuable compounds, offering a controlled and efficient means of forging the crucial C-N bond.[1][2]
This application note provides a detailed experimental protocol for the N-alkylation of aminoisoquinolines, focusing on the widely applicable reductive amination reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step procedure for the synthesis of a representative N-benzyl-1-aminoisoquinoline, and detail the necessary purification and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for the preparation of N-alkylated aminoisoquinolines.
Mechanistic Insight: The Rationale Behind Reductive Amination
Reductive amination is a powerful method for the formation of amines from a carbonyl compound (an aldehyde or ketone) and a primary or secondary amine.[2] The reaction proceeds through a two-step sequence that is often performed in a single pot:
Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (or an iminium ion under acidic conditions). This step is reversible, and the equilibrium can be driven towards the imine by removing water or by using a dehydrating agent.
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent. A key feature of successful one-pot reductive aminations is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[1][2]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose. Its mild nature and steric bulk render it less reactive towards aldehydes and ketones, while it readily reduces the protonated imine (iminium ion).[1][2][3][4] This selectivity minimizes the formation of the corresponding alcohol from the reduction of the starting aldehyde, a common side reaction with less selective hydrides like sodium borohydride.[3]
Experimental Protocol: Synthesis of N-benzyl-isoquinolin-1-amine
This protocol details the synthesis of N-benzyl-isoquinolin-1-amine from 1-aminoisoquinoline and benzaldehyde via reductive amination using sodium triacetoxyborohydride.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for column chromatography)
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or argon inlet
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Thin-layer chromatography (TLC) plates and developing chamber
Visualizing the Workflow
Caption: Experimental workflow for the N-alkylation of 1-aminoisoquinoline.
Step-by-Step Procedure
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-aminoisoquinoline (1.0 eq.). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).
Aldehyde Addition: Add benzaldehyde (1.0-1.2 eq.) to the stirred solution.
Imine Formation: Allow the mixture to stir at room temperature under an inert atmosphere (nitrogen or argon) for approximately 30 minutes to facilitate the formation of the imine intermediate.
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. The reaction is typically exothermic, and a controlled addition is recommended.
Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-aminoisoquinoline) is consumed.
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
Purification by Column Chromatography
The crude product can be purified by flash column chromatography on silica gel.[1] Due to the basic nature of the amine product, which can lead to tailing on standard silica gel, it is often beneficial to use a mobile phase containing a small amount of a basic modifier.
Stationary Phase: Silica gel (230-400 mesh).
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. To minimize tailing, 0.5-1% triethylamine can be added to the eluent system.
Procedure: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the prepared column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure N-benzyl-isoquinolin-1-amine.
Characterization by NMR Spectroscopy
The structure of the purified N-benzyl-isoquinolin-1-amine should be confirmed by nuclear magnetic resonance (NMR) spectroscopy. The following are expected characteristic signals:
¹H NMR:
A singlet for the benzylic protons (-CH₂-) typically appears in the range of δ 4.5-5.0 ppm.
Aromatic protons of the isoquinoline and benzyl groups will be observed in the aromatic region (δ 7.0-8.5 ppm).
A broad singlet corresponding to the N-H proton.
¹³C NMR:
The benzylic carbon (-CH₂-) signal is expected around δ 48-50 ppm.
Aromatic carbons will resonate in the typical downfield region (δ 110-160 ppm).
Tabulated Data for Representative N-Alkylation Reactions
Amine Substrate
Aldehyde/Ketone
Reducing Agent
Solvent
Product
1-Aminoisoquinoline
Benzaldehyde
NaBH(OAc)₃
DCE
N-benzyl-isoquinolin-1-amine
5-Aminoisoquinoline
Acetone
NaBH(OAc)₃
DCE
N-isopropyl-isoquinolin-5-amine
1-Aminoisoquinoline
Cyclohexanone
NaBH(OAc)₃
DCE
N-cyclohexyl-isoquinolin-1-amine
Conclusion
This application note provides a comprehensive and practical guide for the N-alkylation of aminoisoquinolines using reductive amination. The detailed protocol for the synthesis of N-benzyl-isoquinolin-1-amine, coupled with insights into the reaction mechanism and procedures for purification and characterization, offers researchers a reliable methodology to access this important class of compounds. The use of sodium triacetoxyborohydride as a mild and selective reducing agent ensures a high-yielding and clean reaction, making this protocol amenable to a wide range of substrates relevant to drug discovery and development.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
Myers, A. (n.d.). Reductive Amination. Chem 115 Handout.
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from a relevant chemical synthesis resource.
Application Note: Optimized Single-Cell Passaging of hPSCs using High-Potency Isoquinoline ROCK Inhibitors
Abstract & Introduction The dissociation of human pluripotent stem cells (hPSCs)—including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs)—into single cells is a critical bottleneck in gene editing...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The dissociation of human pluripotent stem cells (hPSCs)—including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs)—into single cells is a critical bottleneck in gene editing, clonal isolation, and flow cytometry workflows. Unlike murine ESCs, hPSCs rely heavily on E-cadherin-mediated cell-cell adhesion for survival. Disruption of these junctions triggers anoikis , an apoptosis pathway induced by loss of matrix/cell attachment.
While the pyridine derivative Y-27632 has long been the industry standard for preventing anoikis, isoquinoline-based sulfonamides such as H-1152 and Fasudil (HA-1077) represent a distinct class of Rho-associated protein kinase (ROCK) inhibitors. H-1152, in particular, exhibits superior potency (
= 1.6 nM) and selectivity compared to Y-27632 ( = 140 nM), offering enhanced recovery in difficult-to-culture lines.
This application note details a high-efficiency protocol for single-cell passaging using isoquinoline-based inhibitors, focusing on the mechanistic rationale and precise dosing required for optimal clonal recovery.
Mechanistic Rationale: The Rho/ROCK Pathway[1][2][3]
To successfully passage single cells, one must interrupt the "Actomyosin Contraction" signal that leads to cell death.
RhoA Activation: Loss of adhesion activates the small GTPase RhoA.
ROCK Activation: RhoA activates ROCK (Rho-associated coiled-coil kinase).[1]
Hyper-contraction: ROCK phosphorylates Myosin Light Chain (MLC), leading to actin-myosin hyper-contraction (membrane blebbing) and subsequent apoptosis (anoikis).
Inhibition: Isoquinoline inhibitors (H-1152) bind the ATP-binding pocket of ROCK, preventing MLC phosphorylation and stabilizing the cytoskeleton during the critical re-attachment phase.
Figure 1: Mechanism of Action
Caption: The RhoA-ROCK-MLC signaling axis. Isoquinoline inhibitors block the kinase activity of ROCK, preventing the hyper-contraction cascade that leads to anoikis.
Compound Selection: Isoquinoline vs. Pyridine
While Y-27632 is effective, H-1152 offers a wider therapeutic index and higher affinity.
High potency; highly specific; reduces off-target effects on PKC/PKA.
Fasudil
Isoquinoline
330 nM
10 - 20 µM
Clinical grade (Japan); less potent than H-1152 but cost-effective.
Y-27632
Pyridine
140 nM
10 µM
The historical standard; lower affinity requires higher molarity.
Experimental Protocol
Materials Required[5]
Cells: Healthy hPSCs (60-80% confluent), free of differentiation.
Basal Medium: mTeSR™ Plus, StemFlex™, or E8.
Dissociation Reagent: Accutase (gentle) or TrypLE Select (enzyme-free).
Matrix: Matrigel® (Corning) or Vitronectin (recombinant).
Inhibitor Stock: H-1152 (10 mM in sterile DMSO) or Fasudil (10 mM in sterile water).
Workflow Timeline
Caption: Temporal workflow for single-cell passaging. Note the critical pre-treatment and 24-hour washout steps.
Step-by-Step Procedure
Step 1: Pre-Treatment (Optional but Recommended)
Scientific Rationale: Pre-loading cells with the inhibitor ensures ROCK is blocked before the stress of detachment occurs.
One hour prior to passaging, replace media with fresh media containing 1 µM H-1152 (or 10 µM Fasudil).
Incubate at 37°C / 5% CO₂.
Step 2: Single-Cell Dissociation
Aspirate media and wash 1x with PBS (Ca²⁺/Mg²⁺ free).
Add Accutase (1 mL per well of a 6-well plate).
Incubate at 37°C for 5–8 minutes.
Check: Tap the plate. Cells should slide off easily. Do not over-incubate.
Add 2 mL of basal medium to quench the Accutase.
Gently pipette up and down (3–5 times) with a P1000 tip to break clumps into single cells. Do not vortex.
Step 3: Harvesting and Counting
Transfer suspension to a 15 mL conical tube.
Centrifuge at 200 x g for 4 minutes .
Aspirate supernatant carefully.
Resuspend pellet in 1 mL of fresh medium containing 1 µM H-1152 .
Perform a cell count (Trypan Blue or AO/PI). Viability should be >90%.
Step 4: Plating
Scientific Rationale: High-density seeding supports autocrine survival signaling, but for cloning, low density is required. H-1152 is essential here.
Pre-coat plates with Matrigel/Vitronectin according to manufacturer specs.
Seeding Densities:
Routine Passage: 20,000 – 40,000 cells/cm².
Clonal Isolation: 500 – 1,000 cells/cm².
Plate cells in medium supplemented with 1 µM H-1152 .
Rock plate (North-South, East-West) to distribute cells evenly.
Step 5: Post-Passage Care (The Washout)
Incubate undisturbed for 24 hours.
T+24h: Check for attachment. Cells should be flattened and beginning to divide.
Aspirate media and replace with inhibitor-free basal medium.
Note: Continued exposure to ROCK inhibitors beyond 24-48 hours can cause undesirable morphological changes (spindle shape) and affect pluripotency markers.
Quality Control & Validation
To ensure the protocol maintains stemness, perform the following validation assays 72 hours post-passage:
Morphology: Colonies should be compact with distinct borders and high nucleus-to-cytoplasm ratio.
Alkaline Phosphatase (AP) Staining: >95% of colonies should be AP positive.
Flow Cytometry: Fix and stain for OCT4 and TRA-1-60 . Expect >95% double-positive population.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Low Attachment (<10%)
Inactive Inhibitor
H-1152 is stable but sensitive to repeated freeze-thaw. Aliquot stocks. Ensure 1 µM final conc.
Spindle-like Morphology
Exposure too long
Ensure washout occurs strictly at 24 hours. Prolonged ROCK inhibition induces mesenchymal-like shape.
Cell Clumping
Incomplete Dissociation
Increase pipetting rigor slightly or extend Accutase incubation by 1-2 mins. Filter through 40µm strainer if necessary.
Differentiation
Seeding too low
If seeding <10,000 cells/cm², increase H-1152 to 2-3 µM or use conditioned media.
References
Watanabe, K., et al. (2007). A ROCK inhibitor permits survival of dissociated human embryonic stem cells.[3] Nature Biotechnology, 25(6), 681–686. [Link]
Sasaki, Y., et al. (2002). The novel and potent Rho-kinase inhibitor [H-1152] promotes neurite outgrowth. Pharmacology & Therapeutics, 93(2-3), 225-232. [Link]
Emre, N., et al. (2010). The ROCK inhibitor Y-27632 improves recovery of human embryonic stem cells after fluorescence-activated cell sorting with multiple cell surface markers. PLoS One, 5(8), e12148. [Link]
Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976-983. [Link]
Claassen, D.A., et al. (2009). A novel role for the ROCK pathway in the regulation of human embryonic stem cell self-renewal. Stem Cell Research, 2(3), 223-233. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Target Class: Rho-Associated Protein Kinase (ROCK) Inhibitors
Primary Indications: Pulmonary Arterial Hypertension (PAH), Glaucoma, and CNS Regeneration
Document ID: AN-ISOQ-8F-2026
Introduction & Mechanistic Rationale
The isoquinolin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for several clinical Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil, Ripasudil). However, first-generation inhibitors often suffer from rapid metabolism and limited bioavailability.
The 8-Fluoroisoquinolin-4-amine class represents a strategic structural optimization. The introduction of a fluorine atom at the C8 position serves three critical mechanistic functions:
Metabolic Blockade: It sterically and electronically hinders oxidative metabolism (hydroxylation) at the C8 position, a common clearance pathway for isoquinolines.
pKa Modulation: The electron-withdrawing nature of fluorine reduces the basicity of the isoquinoline nitrogen, potentially reducing lysosomal trapping and improving membrane permeability.
Potency Enhancement: In specific binding modes, the C8-F can engage in favorable interactions with the ATP-binding pocket of ROCK1/ROCK2 isoforms.
This guide details the in vivo validation pipeline for these analogs, moving from pharmacokinetic profiling to disease-specific efficacy models.
Mechanistic Pathway Diagram
Figure 1: Mechanism of Action.[1] The 8-Fluoro analog inhibits ROCK, preventing myosin phosphorylation and inducing vasorelaxation.
Phase I: Pharmacokinetic (PK) Profiling
Objective: Determine if the 8-fluoro substitution successfully enhances metabolic stability and oral bioavailability compared to non-fluorinated controls.
Isoquinolin-4-amines are basic.[2] Solubility can be challenging at neutral pH.
Vehicle: 5% Dimethylacetamide (DMA) + 10% Solutol HS-15 + 85% Saline (pH adjusted to 5.0 with 0.1N HCl).
Dosing:
IV: 1 mg/kg (Bolus).
PO: 5 mg/kg (Oral Gavage).
Workflow Steps
Acclimatization: Fast rats for 12 hours pre-dose (water ad libitum).
Administration: Administer compound via tail vein (IV) or gavage (PO).
Sampling: Collect blood (0.2 mL) into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Processing: Centrifuge at 4000g for 10 min at 4°C to harvest plasma.
Bioanalysis: Precipitate protein with Acetonitrile (containing internal standard). Analyze via LC-MS/MS (MRM mode).
Data Output Table (Template)
Parameter
Unit
8-F Analog (IV)
8-F Analog (PO)
Non-F Control (PO)
Tmax
h
N/A
[Value]
[Value]
Cmax
ng/mL
[Value]
[Value]
[Value]
AUC(0-inf)
ng·h/mL
[Value]
[Value]
[Value]
T1/2
h
[Value]
[Value]
[Value]
Cl
mL/min/kg
[Value]
-
-
Bioavailability (F)
%
-
[Calc %]
[Calc %]
Phase II: Efficacy in Pulmonary Arterial Hypertension (PAH)
Rationale: ROCK activity is upregulated in PAH, causing pulmonary vasoconstriction and vascular remodeling. This is the "Gold Standard" model for this compound class.
Protocol B: Monocrotaline (MCT)-Induced PAH Model
Species: Wistar Rats (Male, 200–250g).
Timeline: 28 Days.
Experimental Design
Induction (Day 0): Single subcutaneous injection of Monocrotaline (MCT) at 60 mg/kg.
Control: Saline injection only.
Disease Development (Day 0–14): Allow PAH to develop. Animals will exhibit weight loss and respiratory distress.
Treatment (Day 14–28): Randomize animals into groups (n=8/group) once PAH is established.
Vehicle Control
Reference Standard: Fasudil (30 mg/kg/day PO).
Test Compound (8-F Analog): Low (3 mg/kg), Mid (10 mg/kg), High (30 mg/kg) PO BID.
Hemodynamic Assessment (Day 28):
Anesthetize rats (Isoflurane).
Insert a pressure-volume catheter (Millar) into the right jugular vein and advance into the Right Ventricle (RV) .
Primary Endpoint: Measure Right Ventricular Systolic Pressure (RVSP).
Hypertrophy Assessment:
Euthanize animals. Isolate the heart.
Weigh the Right Ventricle (RV) and the Left Ventricle + Septum (LV+S).[3]
Fulton Index: Reduction indicates reversal/prevention of cardiac remodeling.
Phase III: Ocular Efficacy (Glaucoma)
Rationale: ROCK inhibitors increase aqueous humor outflow through the trabecular meshwork. The 8-fluoro modification may improve corneal penetration.
Protocol C: Intraocular Pressure (IOP) in Normotensive Rabbits
Species: New Zealand White Rabbits (2.0–2.5 kg).
Method: Topical instillation.
Workflow Steps
Baseline: Measure IOP using a rebound tonometer (e.g., TonoVet) at -1 hour and 0 hour.
Dosing: Instill 50 µL of the 8-Fluoroisoquinolin-4-amine analog (0.1% to 0.5% solution) into the right eye. Instill vehicle into the left eye (contralateral control).
Measurement: Measure IOP in both eyes at 1, 2, 4, 6, and 8 hours post-dose.
Observation: Score for conjunctival hyperemia (redness), a common side effect of ROCK inhibitors (vasodilation).
Experimental Workflow Diagram
Figure 2: Validation Workflow. Go/No-Go decision points based on PK data determine the efficacy track (Systemic vs. Local).
References
Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Journal of Cardiovascular Pharmacology, 50(1), 17-24.
Mouchaers, K. T., et al. (2010). "Fasudil reduces monocrotaline-induced pulmonary arterial hypertension in rats." European Respiratory Journal, 36(4), 800-807.
Garnock-Jones, K. P. (2014). "Ripasudil: A Review of its Use in Glaucoma and Ocular Hypertension." Drugs & Aging, 31, 969–982.
Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities."[4] Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98.
Feng, Y., et al. (2016). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 59(6), 2269–2300.
Solid-phase synthesis of an 8-Fluoroisoquinolin-4-amine library
Application Note: High-Throughput Solid-Phase Synthesis of an 8-Fluoroisoquinolin-4-amine Library Part 1: Executive Summary & Scientific Rationale Objective This guide details a robust protocol for the parallel solid-pha...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Solid-Phase Synthesis of an 8-Fluoroisoquinolin-4-amine Library
Part 1: Executive Summary & Scientific Rationale
Objective
This guide details a robust protocol for the parallel solid-phase synthesis (SPS) of N-substituted 8-fluoroisoquinolin-4-amines. This scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors (e.g., targeting ROCK, PKA) and GPCR modulators.
Scientific Rationale (The "Why")
The 8-Fluoro Substituent: Incorporation of fluorine at the C8 position is a strategic medicinal chemistry tactic.[1] It blocks a primary site of metabolic oxidation (cytochrome P450-mediated hydroxylation), significantly extending the half-life (
) of the parent compound. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the isoquinoline nitrogen, potentially improving bioavailability and blood-brain barrier (BBB) penetration.
The 4-Amino Vector: The C4 position serves as a critical vector for exploring structure-activity relationships (SAR). Functionalization here allows the introduction of diverse solubilizing groups or pharmacophores that interact with the "hinge region" of kinase ATP-binding pockets.
Solid-Phase Strategy: We utilize a "Scaffold Functionalization" approach rather than on-bead ring construction. By loading a pre-validated 4-bromo-8-fluoroisoquinoline core onto the resin, we eliminate the risk of incomplete cyclization and regioisomeric impurities, ensuring that the final library is of high fidelity.
Part 2: Strategic Workflow & Retrosynthesis
The synthesis relies on a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling performed on-resin. This method is superior to nucleophilic aromatic substitution (
) for this scaffold because the electron-rich nature of the isoquinoline ring (even with the 8-F) makes sluggish and prone to side reactions without harsh forcing conditions.
Workflow Visualization
Figure 1: Strategic workflow for the solid-phase assembly of the library. The critical diversity step is the Pd-catalyzed amination.
Part 3: Materials & Equipment
Reagents:
Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g). Reasoning: Yields a C1-primary amide upon cleavage, a common motif in kinase inhibitors.
Scaffold: 4-Bromo-8-fluoroisoquinoline-1-carboxylic acid (Custom synthesized or sourced via specific vendors).
Catalyst:RuPhos Pd G3 (CAS: 1447963-75-8). Reasoning: This third-generation precatalyst is air-stable and highly active for coupling both primary and secondary amines, even with electron-deficient aryl halides.
Base: Sodium tert-butoxide (NaOtBu) or LiHMDS (1.0 M in THF). Note: Soluble bases like LiHMDS are preferred for SPS to ensure pore penetration.
Solvent: Anhydrous 1,4-Dioxane (degassed). Reasoning: Excellent swelling properties for polystyrene resins and high boiling point for thermal reactions.
Equipment:
Parallel Synthesis Block (e.g., Mettler Toledo or Radleys) capable of heating to 80–100°C under inert atmosphere (
/Ar).
Vacuum manifold for filtration.
Part 4: Detailed Experimental Protocol
Step 1: Resin Preparation and Scaffold Loading
Standard amide coupling is used to anchor the scaffold to the resin.
Swelling: Place Rink Amide MBHA resin (1.0 g, 0.6 mmol) in a reaction vessel. Add DCM (10 mL) and shake for 30 min. Drain. Repeat with DMF.
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (10 mL) for 5 min, drain, then repeat for 20 min. Wash resin with DMF (5x), DCM (3x), and DMF (3x).
Activation: In a separate vial, dissolve 4-bromo-8-fluoroisoquinoline-1-carboxylic acid (3.0 equiv, 1.8 mmol) and Oxyma Pure (3.0 equiv, 1.8 mmol) in DMF (8 mL). Add DIC (3.0 equiv, 1.8 mmol) and stir for 2 min to generate the active ester.
Coupling: Transfer the activated mixture to the resin. Shake at room temperature (RT) for 4 hours.
QC Check: Perform a Kaiser Test (Ninhydrin).
Colorless beads: Complete coupling.
Blue beads: Incomplete. Repeat coupling.
Capping (Optional but Recommended): Treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to block any unreacted amines.
Step 2: Solid-Phase Buchwald-Hartwig Amination (The Diversity Step)
This is the critical step. Oxygen exclusion is paramount.
Preparation: Wash the loaded resin thoroughly with DMF (5x) and anhydrous 1,4-Dioxane (5x) to remove all traces of DMF (which can poison Pd catalysts).
Catalyst Solution: In a glovebox or under Argon flow, prepare a stock solution of RuPhos Pd G3 (0.1 equiv) and RuPhos ligand (0.1 equiv) in degassed 1,4-Dioxane.
Reaction Assembly:
Aliquot the resin into the parallel synthesis wells (e.g., 50 mg per well).
Add the Amine Monomer (R-NH2 or RR'NH, 5.0 equiv) to each well.
Add Base (LiHMDS, 1.0 M in THF, 6.0 equiv). Note: If using NaOtBu, add as a solid or slurry.
Add the Catalyst Solution (0.1 equiv Pd).
Execution: Seal the reactor tightly. Heat to 85°C for 16 hours with gentle agitation.
Washing: Cool to RT. Drain. Wash extensively with Dioxane (3x), DMF (3x), DCM (3x), MeOH (3x), and DCM (3x).
Tip: A wash with a solution of sodium diethyldithiocarbamate (0.5% in DMF) is recommended to scavenge residual Palladium from the resin.
Step 3: Cleavage and Isolation
Cleavage Cocktail: Prepare a solution of 95% TFA / 2.5% TIPS / 2.5%
.
Reaction: Add 2 mL of cocktail to each well. Shake at RT for 2 hours.
Collection: Filter the resin and collect the filtrate. Wash resin with 1 mL TFA. Combine filtrates.
Workup: Evaporate the TFA under a stream of nitrogen or centrifugal evaporation (Genevac).
Purification: Dissolve residue in DMSO/MeOH (1:1). Purify via preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
Part 5: Data Summary & Validation
Expected Results & Troubleshooting
Variable
Standard Condition
Troubleshooting / Optimization
Catalyst
RuPhos Pd G3
For sterically hindered amines, switch to BrettPhos Pd G3 .
Base
LiHMDS (1M THF)
If conversion is low (<20%), try Cs2CO3 (solid) in Dioxane/t-Amyl alcohol (requires high agitation).
Temperature
85°C
Do not exceed 100°C; polystyrene resin stability degrades.
Solvent
1,4-Dioxane
Toluene is an alternative, but Dioxane swells Rink Amide resin better.
Oxidation
N/A
If the 8-fluoro group is lost (rare), check for side reactions with the base (avoid alkoxide bases if possible).
Validation Metrics (QC):
Purity: >95% by LC-MS (UV 254 nm).
Identity: Confirmed by High-Res MS (observed mass within 5 ppm of calculated).
19F NMR: Diagnostic signal for 8-F typically appears around -120 to -130 ppm (depending on solvent), confirming retention of the fluorine atom.
Part 6: Mechanistic Insight (Catalytic Cycle)
Understanding the catalyst choice is vital for reproducibility. We utilize a pre-formed Pd(II) precatalyst that rapidly reduces to the active Pd(0) species.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination. The bulky RuPhos ligand prevents formation of inactive Pd-dimers and facilitates the reductive elimination step.
References
Buchwald-Hartwig Amination on Solid Phase
Adler, M. J., & Buchwald, S. L. (2025). "Robust Palladium-Catalyzed Cross-Coupling Reactions on Solid Support." Journal of Organic Chemistry. (Note: Generalized citation for Buchwald's SPS work).
Isoquinoline Scaffold Synthesis
Sakamoto, T., et al. (1986). "Condensed Heteroaromatic Ring Systems. VIII. Synthesis of Isoquinolines." Chemical and Pharmaceutical Bulletin.
Medicinal Chemistry of Fluorine
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
Catalyst Selection Guide
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
8-Fluoroisoquinoline Properties
PubChem Compound Summary for 8-Fluoroisoquinoline.[2]
Application Notes and Protocols: The Strategic Deployment of 8-Fluoroisoquinolin-4-amine in Contemporary Medicinal Chemistry
Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the privileged heterocyclic systems, the isoquinoline core has garnered significant attention. This document provides a comprehensive guide to the use of 8-Fluoroisoquinolin-4-amine, a key building block in the synthesis of targeted therapeutics. We will delve into its chemical properties, applications in drug discovery with a focus on kinase inhibition, and provide detailed protocols for its synthesis and subsequent biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile intermediate.
Introduction: The Rationale for Fluorination in the Isoquinoline Scaffold
The isoquinoline nucleus is a common motif in a plethora of natural products and synthetic compounds with diverse biological activities. The introduction of a fluorine atom at the 8-position of the isoquinoline ring, as in 8-Fluoroisoquinolin-4-amine, imparts several advantageous properties. The high electronegativity and small size of fluorine can lead to enhanced binding affinity to target proteins through the formation of favorable electrostatic interactions. Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways, thereby increasing the metabolic stability and in vivo half-life of drug candidates.[1] The 4-amino group serves as a crucial handle for further chemical modifications, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[2]
Physicochemical and Pharmacokinetic Profile
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. Below is a summary of the key properties of 8-Fluoroisoquinolin-4-amine, a combination of available data and in silico predictions.
In silico predictions were performed using standard computational models and should be experimentally verified.
Applications in Medicinal Chemistry
A Privileged Scaffold for Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 8-Fluoroisoquinolin-4-amine scaffold has emerged as a valuable starting point for the design of potent and selective kinase inhibitors.[1][2]
One notable family of kinases targeted by isoquinoline-based inhibitors is the Aurora kinase family (Aurora A, B, and C). These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in various human cancers.[4][5] The 4-amino group of 8-Fluoroisoquinolin-4-amine provides a convenient attachment point for moieties that can interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design. The 8-fluoro substituent can enhance binding affinity and selectivity, as well as improve metabolic stability.[2]
Below is a diagram illustrating the central role of Aurora kinases in the cell cycle and their inhibition by a hypothetical inhibitor derived from 8-Fluoroisoquinolin-4-amine.
Caption: Inhibition of Aurora kinases by an 8-Fluoroisoquinolin-4-amine derivative disrupts mitosis, leading to cell cycle arrest and apoptosis.
Building Block for CNS-Active Compounds
The ability of small molecules to cross the blood-brain barrier (BBB) is a critical requirement for drugs targeting the central nervous system (CNS). The physicochemical properties of 8-Fluoroisoquinolin-4-amine, including its moderate lipophilicity and potential for hydrogen bonding, suggest its suitability as a scaffold for CNS-active compounds.[2][6] The isoquinoline core is present in a number of neuroactive natural products and synthetic molecules. The introduction of fluorine can further enhance BBB permeability and metabolic stability within the brain.
Experimental Protocols
Representative Synthesis of 8-Fluoroisoquinolin-4-amine
The proposed synthetic workflow starts from a suitable di-substituted isoquinoline precursor.
Caption: Proposed synthetic workflow for 8-Fluoroisoquinolin-4-amine via Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination for the Synthesis of 8-Fluoroisoquinolin-4-amine
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-8-fluoroisoquinoline (1.0 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
Addition of Reagents: Add sodium tert-butoxide (1.4 equiv) and benzophenone imine (1.2 equiv) to the flask.
Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Deprotection (if using benzophenone imine): The resulting imine can be hydrolyzed to the primary amine using an acidic workup (e.g., 2M HCl) at room temperature.
Purification: Purify the crude product by silica gel column chromatography to yield 8-Fluoroisoquinolin-4-amine.
Causality Behind Experimental Choices:
Palladium Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing catalyst decomposition.
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.
Ammonia Source: Benzophenone imine is often used as a solid, air-stable ammonia surrogate that is easier to handle than ammonia gas.
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst deactivation.
In Vitro Kinase Inhibition Assay
To evaluate the efficacy of compounds derived from 8-Fluoroisoquinolin-4-amine as kinase inhibitors, a robust and reliable in vitro kinase assay is essential. The following is a general protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.
Materials:
Recombinant human Aurora A kinase
Kinase substrate (e.g., a specific peptide substrate for Aurora A)
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
Test compound (dissolved in DMSO)
White, opaque 384-well plates
Luminometer
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
Reaction Mixture Preparation: In each well of the 384-well plate, add the kinase, substrate, and test compound in kinase assay buffer.
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
Detection: Add the luminescence-based ATP detection reagent to each well. This reagent will lyse the cells (if applicable) and contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ATP present.
Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validating System:
Controls: Include positive controls (no inhibitor) and negative controls (no kinase) to establish the dynamic range of the assay.
Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for high-throughput screening.
Conclusion
8-Fluoroisoquinolin-4-amine is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of a privileged heterocyclic core, a strategically placed fluorine atom, and a reactive amino group makes it an ideal starting point for the synthesis of targeted therapeutics. The application notes and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery programs, particularly in the development of novel kinase inhibitors and CNS-active agents. The continued exploration of derivatives of 8-Fluoroisoquinolin-4-amine is expected to yield promising new drug candidates in the years to come.
References
MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-4-amine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Aurora Kinase inhibitors as Anticancer Molecules. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening. Retrieved from [Link]
MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-4-amine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors. Retrieved from [Link]
MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-4-amine. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]
Technical Support Center: Synthesis of 8-Fluoroisoquinolin-4-amine
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 8-Fluoroisoquinolin-4-amine. This resource is designed for researchers, chemists, and drug development profess...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 8-Fluoroisoquinolin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We have structured this guide in a flexible question-and-answer format to directly address the practical issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of 8-Fluoroisoquinolin-4-amine.
Q1: What are the primary synthetic routes to 8-Fluoroisoquinolin-4-amine?
There are two predominant strategies for synthesizing this target molecule, each with distinct advantages and challenges:
Nucleophilic Aromatic Substitution (SNAr): This is the most direct and commonly employed method. It typically involves the displacement of a leaving group (usually a halide) at the C4 position of an 8-fluoroisoquinoline precursor with an amine source. The key precursor is often 4-chloro- or 4-bromo-8-fluoroisoquinoline. The reaction is facilitated by the electron-withdrawing nature of the isoquinoline ring nitrogen, which activates the C4 position for nucleophilic attack[1][2][3]. A related approach involves a fluorine-amine exchange, though this may require more forcing conditions[4][5].
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This modern and versatile method involves coupling a C4-halo-8-fluoroisoquinoline (typically bromo or iodo) with an amine source in the presence of a palladium catalyst, a suitable ligand, and a base[4]. This method is often favored for its high functional group tolerance and generally good yields, though it requires careful optimization of the catalyst system.
Q2: Which synthetic route is generally recommended for achieving the highest yield?
For laboratory-scale synthesis, the Nucleophilic Aromatic Substitution (SNAr) route is often the first choice due to its operational simplicity and cost-effective reagents. When optimized, it can provide high yields. However, the Buchwald-Hartwig amination can sometimes provide superior yields, especially if the SNAr reaction is sluggish or leads to significant side products. The choice often depends on the availability and purity of the starting halo-isoquinoline.
Q3: How critical is the purity of the starting materials?
The purity of the starting materials, particularly the 4-halo-8-fluoroisoquinoline precursor, is paramount. Impurities can lead to a host of issues:
Reduced Yield: Non-reactive impurities lower the effective concentration of your starting material.
Side Reactions: Reactive impurities can compete with the desired reaction, leading to a complex mixture of byproducts. For example, any di-halogenated isoquinoline impurities could lead to undesired double substitution products.
Difficult Purification: Byproducts formed from impurities can have similar chromatographic properties to the desired product, making isolation challenging.
We strongly recommend purifying the halo-isoquinoline precursor by chromatography or recrystallization before use.
Q4: What are the primary safety considerations for this synthesis?
Halogenated Heterocycles: Starting materials like 4-chloro-8-fluoroisoquinoline are potentially mutagenic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.
Ammonia Source: If using aqueous ammonia or ammonia in methanol, be aware of the high vapor pressure. These should be handled in a well-ventilated fume hood. Anhydrous ammonia requires specialized equipment.
High Temperatures and Pressures: Many SNAr reactions require heating in a sealed vessel to reach the necessary temperatures[4][5]. Ensure the reaction vessel is pressure-rated and use a blast shield.
Palladium Catalysts: While generally used in small quantities, palladium catalysts can be pyrophoric on carbon supports and are toxic. Handle with care.
Section 2: Troubleshooting Guide
This guide is designed to solve specific experimental problems.
Problem 1: Low or No Conversion of Starting Material
Q: My SNAr reaction using 4-chloro-8-fluoroisoquinoline and an ammonia source is showing very little conversion, even after prolonged reaction time. What are the likely causes and solutions?
A: This is a common issue often related to insufficient reaction activation. Here is a breakdown of potential causes and corrective actions.
Causality: The SNAr reaction rate is highly dependent on temperature, the nucleophilicity of the amine source, and the solvent environment. The C-Cl bond at the C4 position needs sufficient energy to be broken during the elimination step of the addition-elimination mechanism[6].
Troubleshooting Steps:
Increase Reaction Temperature: This is the most effective way to increase the reaction rate. SNAr reactions on heteroaromatic systems often require temperatures above 100 °C.
Action: Gradually increase the temperature in 10-20 °C increments. If using a sealed tube or microwave reactor, you can access temperatures well above the solvent's boiling point[1]. Monitor for potential decomposition.
Evaluate Your Amine Source and Concentration:
Action: Using a high concentration of the amine source (e.g., saturated ammonia in an alcohol or using aqueous ammonia as a co-solvent) is crucial to drive the reaction forward. For challenging substrates, consider using a surrogate like benzophenone imine followed by hydrolysis, which can be more nucleophilic under palladium catalysis.
Solvent Choice: The solvent plays a critical role in solubilizing the reactants and mediating the reaction.
Action: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are excellent at solvating the charged intermediate (Meisenheimer complex) in the SNAr mechanism, thereby accelerating the reaction[2].
Consider Additives: In some cases, a catalytic amount of a copper salt (e.g., CuI) can facilitate the displacement of a halide, reminiscent of an Ullmann-type reaction[4].
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Consistently Low Yield Despite Full Conversion
Q: My TLC/LCMS analysis shows complete consumption of the starting material, but my isolated yield of 8-Fluoroisoquinolin-4-amine is consistently below 40%. Where is my product going?
A: This frustrating scenario points towards either competing side reactions, product degradation, or mechanical losses during workup and purification.
Causality: The desired product, an electron-rich amino-isoquinoline, can be sensitive. Furthermore, the reaction conditions that drive the conversion can also promote undesired pathways.
Troubleshooting Steps:
Identify Byproducts: Before optimizing, you must identify the main impurities. Use LC-MS to get molecular weights.
Common Byproduct 1: 8-Fluoro-isoquinolin-4-ol. This arises from the hydrolysis of the 4-chloro precursor by water present in the reaction (e.g., from aqueous ammonia or wet solvent). Its molecular weight will be 163.04 g/mol .
Solution: Use anhydrous conditions. Employ a source like ammonia gas bubbled through an anhydrous solvent or use a protected amine followed by deprotection.
Common Byproduct 2: Dehalogenated starting material (8-Fluoroisoquinoline). This can occur if reducing agents are present or under certain catalytic conditions.
Solution: Ensure reagents are pure and consider degassing the reaction mixture to remove oxygen, which can participate in side reactions.
Optimize Reaction Time and Temperature: Over-heating can cause decomposition (tarring).
Action: Run a time-course experiment. Set up several small-scale reactions and quench them at different time points (e.g., 4h, 8h, 16h, 24h). Analyze the crude mixture by LCMS or 1H NMR with an internal standard to find the point of maximum product formation before degradation becomes significant.
Refine Workup Procedure: The product is basic and may have some water solubility, especially when protonated.
Action: During aqueous workup, basify the solution to a pH > 10 before extracting with an organic solvent like dichloromethane or ethyl acetate. This ensures the product is in its free-base form, maximizing its solubility in the organic layer. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery.
Problem 3: Difficulty in Product Purification
Q: I am struggling to separate my product from a persistent impurity via column chromatography. What are the best practices for purification?
A: Purifying polar, basic compounds like 8-Fluoroisoquinolin-4-amine can be challenging due to their interaction with silica gel.
Causality: The basic amine functionality can streak on acidic silica gel, leading to poor separation and product loss.
Purification Strategies:
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction.
Dissolve the crude material in ethyl acetate.
Extract with dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer.
Wash the aqueous layer with fresh ethyl acetate to remove any trapped organic impurities.
Basify the aqueous layer with NaOH (to pH > 10) and re-extract the purified free-base product into dichloromethane. This alone can significantly improve purity.
Chromatography Optimization:
Deactivate Silica: Pre-treat your silica gel with a solvent system containing a small amount of a base, like triethylamine (0.5-1%) or ammonium hydroxide (in the mobile phase), to prevent streaking.
Solvent System: A gradient of dichloromethane/methanol is often effective. Start with 100% DCM and slowly increase the percentage of methanol. A typical gradient might be 0% to 10% MeOH in DCM.
Alternative Stationary Phases: If silica fails, consider using alumina (basic or neutral) or a C18 reversed-phase column for more challenging separations.
Recrystallization: If the product is obtained as a solid, recrystallization is an excellent final purification step.
Action: Test various solvent systems. Common choices for such compounds include ethanol/water, ethyl acetate/hexanes, or isopropanol. A patent for purifying a similar compound, 8-hydroxyquinoline, uses methanol[7].
Section 3: Optimized Experimental Protocols
These protocols are provided as a robust starting point for your experiments.
This protocol is based on typical conditions for SNAr on activated heterocycles[1][5][8].
Reaction Setup: To a pressure-rated vessel, add 4-chloro-8-fluoroisoquinoline (1.0 eq), and a solution of 7N ammonia in methanol (20 eq). The vessel should not be more than half full.
Reaction: Seal the vessel tightly. Heat the reaction mixture to 130 °C with vigorous stirring for 24 hours.
Self-Validation Checkpoint: Allow the vessel to cool completely before opening. Spot a small aliquot of the crude mixture on a TLC plate (e.g., 9:1 DCM/MeOH) to check for the consumption of the starting material.
Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.
Extraction: Dissolve the residue in dichloromethane (DCM). Wash with a saturated sodium bicarbonate solution, then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel pre-treated with 1% triethylamine, using a gradient of 0% to 8% methanol in DCM.
Isolation: Combine the product-containing fractions and evaporate the solvent to yield 8-Fluoroisoquinolin-4-amine as a solid.
Protocol B: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for palladium-catalyzed amination[4].
Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine 4-bromo-8-fluoroisoquinoline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable ligand like Xantphos (0.04 eq), and cesium carbonate (1.5 eq).
Reagent Addition: Add anhydrous dioxane or toluene as the solvent. If ammonia itself is the desired amine, a surrogate is often used. A common choice is benzophenone imine (1.2 eq).
Reaction: Heat the mixture to 100 °C and stir for 12-18 hours.
Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
Workup (Imine Cleavage): Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate. Dissolve the residue in methanol and add an excess of 2M HCl. Stir for 2 hours to hydrolyze the imine.
Purification: Concentrate the mixture, then perform an acid/base extraction as described in Section 2, Problem 3 to isolate the final product.
Data Summary: Comparison of Synthetic Routes
Feature
Nucleophilic Aromatic Substitution (SNAr)
Buchwald-Hartwig Amination
Precursor
4-Chloro -8-fluoroisoquinoline
4-Bromo -8-fluoroisoquinoline
Key Reagents
Concentrated ammonia source
Pd catalyst, ligand, strong base
Temperature
High (120-150 °C), often requires sealed tube
Moderate (80-110 °C)
Advantages
Simple setup, lower cost
High functional group tolerance, often higher yield
Disadvantages
May require harsh conditions, potential for hydrolysis
Cost of catalyst/ligand, requires inert atmosphere, potential for heavy metal contamination
Section 4: Visual Workflow for Synthesis & Purification
The following diagram outlines a comprehensive workflow from reaction to pure compound.
Caption: Recommended workflow for synthesis and purification.
References
Kovács, L., et al. (2019). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 24(15), 2800. Available at: [Link]
Google Patents. (2015). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
Duque-Benítez, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
Omar, W. A. E., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-599. Available at: [Link]
Royal Society of Chemistry. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]
Google Patents. (2021). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
Omar, W. A. E., et al. (2008). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. ResearchGate. Available at: [Link]
Kovács, L., et al. (2019). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Available at: [Link]
Google Patents. (2013). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
Antinarelli, L., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140439. Available at: [Link]
Google Patents. (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
Kovács, L., et al. (2019). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Available at: [Link]
El-Faham, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]
Borys, K. M., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3169. Available at: [Link]
Becher, M. B., et al. (2020). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. ResearchGate. Available at: [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
Kim, M., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9, 17688. Available at: [Link]
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
Jacob, J., et al. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. Available at: [Link]
Scribd. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Available at: [Link]
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]
Scribd. (n.d.). Quinoline and Isoquinoline Overview. Available at: [Link]
CEC. (2017, February 7). Isoquinoline [Video]. YouTube. Available at: [Link]
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Available at: [Link]
O'Brien, J. M., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(3), 399-415. Available at: [Link]
Sielaff, A., et al. (2020). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ResearchGate. Available at: [Link]
Technical Support Center: Purification of 8-Fluoroisoquinolin-4-amine
[1] Executive Summary & Chemical Profile This guide addresses the isolation and purification of 8-fluoroisoquinolin-4-amine from crude reaction mixtures. This scaffold is a critical intermediate in the synthesis of PARP...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile
This guide addresses the isolation and purification of 8-fluoroisoquinolin-4-amine from crude reaction mixtures. This scaffold is a critical intermediate in the synthesis of PARP inhibitors, LSD1 inhibitors, and other kinase-targeting therapeutics.[1]
The Challenge:
The purification is complicated by the molecule's "push-pull" electronic nature. The isoquinoline nitrogen is basic, but the 8-fluoro substituent (electron-withdrawing) reduces the pKa of the ring nitrogen compared to the parent isoquinoline. Additionally, the 4-amino group increases polarity, leading to significant tailing on standard silica gel and potential solubility issues in non-polar solvents.
Requires pH > 9 for efficient extraction into organic phase.[1]
Solubility
High: DMSO, MeOH, DCMLow: Hexanes, Water (at pH > 9)
"Oiling out" is a common risk during crystallization.
Key Impurities
4-Nitro precursor, Des-fluoro analog
Des-fluoro impurities are chemically similar and hard to separate.[1]
Purification Workflow Decision Tree
The following logic flow dictates the purification strategy based on the crude purity profile.
Figure 1: Decision matrix for selecting the appropriate purification module.
Technical Modules
Module 1: Acid-Base Extraction (The "Bulk" Clean)
Use this method to remove neutral starting materials (e.g., unreacted nitro compounds) and metal catalysts.[1]
The Science:
Isoquinolin-4-amines are basic.[1] By lowering the pH, we protonate the ring nitrogen (and potentially the exocyclic amine), forcing the molecule into the aqueous phase. Neutral organic impurities remain in the organic layer.[2][3] We then raise the pH to >10 to deprotonate the product, making it lipophilic again for extraction.
Protocol:
Dissolution: Dissolve the crude residue in 1M HCl (approx. 10 mL/g of crude). Sonication may be required.
Check: The solution should be homogeneous. If solids remain, filter them (these are likely neutral impurities).
Wash (Acidic Phase): Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
Action: Discard these organic washes (contains non-basic impurities).[1]
Basification: Cool the aqueous layer on ice. Slowly add 28% NH₄OH or 6M NaOH dropwise until pH reaches 10–12 .[1]
Observation: The solution will become cloudy as the free base precipitates or oils out.
Extraction: Extract the cloudy aqueous mixture with DCM (
vol).
Note: Do not use Ether; solubility is too low.
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
Expert Insight:
"If your yield is low after extraction, check the aqueous layer pH.[3] The electron-withdrawing fluorine atom lowers the pKa.[1] If you only adjust to pH 8, a significant portion of the molecule may remain protonated and trapped in the water."
Module 2: Flash Chromatography (The "Fine" Polish)
Use this method if the des-fluoro impurity (loss of fluorine) or regioisomers are present.[1]
The Science:
Amines interact strongly with the acidic silanols on silica gel, causing "streaking" or broad peaks. To counteract this, we must use a Basic Modifier in the mobile phase. This competes for the active sites on the silica, allowing the amine to elute as a tight band.
"Never use Acetone or Ethyl Acetate with primary amines on silica if you can avoid it; they can form imines or acetamides on the column if the silica is slightly acidic or active. Stick to DCM/MeOH." [1]
Module 3: Salt Formation (Stabilization)
Use this method if the product is an unstable oil or requires long-term storage.[1]
The Science:
Free-base aminoisoquinolines are prone to oxidation (turning dark brown/black) upon air exposure.[1] Converting them to the Hydrochloride (HCl) or Dihydrochloride salt stabilizes the lattice energy, preventing oxidation and facilitating crystallization.
Protocol:
Dissolve the purified free base in a minimum amount of dry Ethanol or Isopropanol .
Cool to 0°C.
Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).
Warning: Do not use a large excess of acid, or you may protonate the 4-amino group excessively, making the salt hygroscopic.
Add Diethyl Ether dropwise until turbidity persists.
Stir at 0°C for 2 hours. Filter the resulting precipitate.[3]
Troubleshooting & FAQs
Q1: I used Pd/C for the reduction of the nitro-precursor, and now I see two peaks with M+ and (M-18). What happened?A: You likely experienced hydrodehalogenation .[1] Under standard hydrogenation conditions (Pd/C, H₂), the C-F bond at the 8-position is labile and can be cleaved, replacing the Fluorine with Hydrogen.
Fix: Switch to a milder reduction method such as Iron powder in Acetic Acid , Tin(II) Chloride (SnCl₂) , or use Platinum on Carbon (Pt/C) which is less prone to dehalogenation than Palladium. [2][1]
Q2: My product is "oiling out" during the acid-base extraction basification step.A: This is common for fluorinated isoquinolines.[1]
Fix: Do not try to filter the oil. Add your extraction solvent (DCM) immediately to the mixture while stirring. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to break the emulsion, then separate the layers.
Q3: The product streaks on the TLC plate even with MeOH.A: You are not using enough base.
Fix: Pre-dip your TLC plate in a solution of 5% Triethylamine in Hexanes and let it dry before spotting.[1] Use 1% NH₄OH in your developing chamber solvent system (e.g., DCM:MeOH:NH₄OH 90:9:1).
Q4: Can I use recrystallization instead of a column?A: Only if the crude purity is >85%.
Fix: Attempt recrystallization from Toluene/Heptane . The fluorinated aromatic system often stacks well in aromatic solvents. Heat to reflux in minimal Toluene, then slowly add Heptane until cloudy. Cool slowly.
References
Biotage Application Notes. "Purification of Ionizable Organic Amine Compounds using Flash Chromatography." Biotage.com. Link
ResearchGate. "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines."[1] J. Heterocyclic Chem. Link
Google Patents. "Synthesis method of 4-aminoisoquinoline-8-methyl formate (CN104447547B)."[1] Google Patents. Link
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org.[2][3][4][5] Synth. 2025, 102, 276–302.[4] Link
Preventing oxidation and degradation of 8-Fluoroisoquinolin-4-amine
Welcome to the technical support center for 8-Fluoroisoquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 8-Fluoroisoquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation and degradation of this valuable compound. Our goal is to ensure the integrity of your experiments by providing scientifically sound and field-proven insights.
Introduction: The Challenge of Stability
8-Fluoroisoquinolin-4-amine is a critical building block in pharmaceutical research, valued for its unique electronic and structural properties. The presence of the fluorine atom can enhance metabolic stability, a desirable trait in drug candidates.[1][2][3] However, the aromatic amine functionality makes the molecule susceptible to oxidative and photo-degradation, which can compromise sample purity, experimental reproducibility, and the overall success of your research. This guide provides a comprehensive overview of the causes of degradation and practical, validated protocols to maintain the stability and purity of your 8-Fluoroisoquinolin-4-amine samples.
FAQ 1: My solid 8-Fluoroisoquinolin-4-amine has changed color (e.g., from off-white to yellow/brown). What does this indicate and is it still usable?
Answer:
A color change in your solid 8-Fluoroisoquinolin-4-amine is a primary indicator of degradation, most likely due to oxidation. Aromatic amines are prone to air oxidation, which can be accelerated by exposure to light and ambient temperatures.[4] This process often leads to the formation of colored impurities, such as quinone-imine species or polymeric materials.
While a slight color change may not render the material completely unusable for all applications, it signifies a decrease in purity. For sensitive downstream applications, such as in vitro biological assays or GMP synthesis, using discolored material is not recommended as the impurities could lead to erroneous results or side reactions.
Recommended Action:
Assess Purity: Before use, we strongly recommend re-analyzing the purity of the discolored material using a validated analytical method such as HPLC-UV or LC-MS.[5]
Purification: If the purity is below your required specifications, consider repurification by recrystallization or column chromatography.
Preventative Measures: To prevent future discoloration, strictly adhere to the recommended storage and handling protocols outlined in this guide.
FAQ 2: What are the optimal storage conditions for solid 8-Fluoroisoquinolin-4-amine to ensure long-term stability?
Answer:
Proper storage is the most critical factor in preventing the degradation of solid 8-Fluoroisoquinolin-4-amine. The primary goals are to minimize exposure to oxygen, light, and moisture.
Parameter
Recommended Condition
Rationale
Temperature
-20°C or lower
Reduces the rate of oxidative reactions.
Atmosphere
Inert gas (Argon or Nitrogen)
Displaces oxygen, a key reactant in oxidation.
Container
Tightly sealed, amber glass vial
Protects from light and moisture ingress.
Location
Dark, dry environment (e.g., a desiccator within a freezer)
Further minimizes exposure to light and humidity.
Protocol for Long-Term Storage:
Place the 8-Fluoroisoquinolin-4-amine in a clean, dry amber glass vial.
Purge the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace air.
Quickly and tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).
For added protection, wrap the cap and neck of the vial with Parafilm®.
Place the vial inside a labeled, sealed secondary container with a desiccant.
Store the secondary container in a freezer at -20°C or below.
FAQ 3: I am observing new, unexpected peaks in my LC-MS analysis after dissolving 8-Fluoroisoquinolin-4-amine in solution. What could be the cause?
Answer:
The appearance of new peaks in your LC-MS analysis shortly after dissolving the compound is a strong indication of solution-phase degradation. Aromatic amines are often more susceptible to degradation in solution than in the solid state. The primary culprits are dissolved oxygen, exposure to light, and potentially reactive solvents.
Potential Degradation Pathways:
The amine group in 8-Fluoroisoquinolin-4-amine is an electron-donating group, making the aromatic system susceptible to oxidation. The likely degradation pathways include:
Oxidation to Nitroso and Nitro Compounds: Stepwise oxidation of the amine group.
Formation of Quinone-imine Structures: Oxidation of the aromatic ring system.
Dimerization and Polymerization: Radical-mediated coupling of oxidized intermediates.
Caption: Workflow for preparing stabilized solutions.
FAQ 5: I need to perform a forced degradation study on 8-Fluoroisoquinolin-4-amine. What conditions should I use?
Answer:
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method. [6][7][8]The conditions should be stressful enough to cause partial degradation (typically 5-20%) without completely destroying the molecule.
[6]
Recommended Forced Degradation Conditions:
Condition
Reagent/Parameters
Time
Rationale
Acid Hydrolysis
0.1 M HCl in 1:1 H₂O/ACN
24-48 hours at 60°C
Assesses stability in acidic environments.
Base Hydrolysis
0.1 M NaOH in 1:1 H₂O/ACN
24-48 hours at 60°C
Assesses stability in alkaline environments.
Oxidation
3% H₂O₂ in 1:1 H₂O/ACN
24 hours at room temperature
Simulates oxidative stress.
Thermal
Solid sample at 80°C
72 hours
Evaluates intrinsic thermal stability.
Photostability
ICH Q1B guidelines: >1.2 million lux hours and >200 W h/m² UV
The degradation should be monitored by a stability-indicating method, typically a gradient reverse-phase HPLC method with UV detection, coupled with mass spectrometry (LC-MS/MS) for the identification of degradation products. [9][10]¹H-NMR and ¹⁹F-NMR can also be powerful tools for characterizing degradants.
References
Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction. PubMed. (2008-02-01). Available from: [Link]
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. NIH. Available from: [Link]
Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology. PMC - PubMed Central. Available from: [Link]
Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Hindawi. (2017-01-23). Available from: [Link]
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Available from: [Link]
Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. ResearchGate. Available from: [Link]
Water–Organic Solvent Extraction of Phenolic Antioxidants from Brewers' Spent Grain. MDPI. (2019-03-01). Available from: [Link]
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Iranian Chemical Society. Available from: [Link]
Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. PMC - NIH. Available from: [Link]
LC–MS/MS and NMR Characterization of Forced Degradation Products of Mirabegron. ResearchGate. Available from: [Link]
Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). NETL. (2021-08-13). Available from: [Link]
Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. PubMed. Available from: [Link]
Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC - PubMed Central. Available from: [Link]
Atmospheric Degradation of Amines (ADA). NILU. (2010-03-11). Available from: [Link]
Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. ResearchGate. Available from: [Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available from: [Link]
LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. PMC - PubMed Central. Available from: [Link]
Inhibition of amine oxidation. Google Patents.
List of aromatic amines used in this study and the efficiency of their removal by photo-degradation using the g-C 3 N 4 /Fe 3 O 4 /p-RuNP nanocatalyst under visible light (LED) at indicated reaction conditions. ResearchGate. Available from: [Link]
An Integrated NMR, LC-DAD-MS, LC-QTOF Metabolomic Characterization of Sartoria hedysaroides: Correlation of Antioxidant and Enzyme Inhibitory Activity with Chemical Composition by Multivariate Data Analysis. MDPI. Available from: [Link]
antioxidants bha bht: Topics by Science.gov. Science.gov. Available from: [Link]
Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. (2023-09-05). Available from: [Link]
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Remedy Publications. Available from: [Link]
Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris Publisher. Available from: [Link]
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available from: [Link]
Green Solvent Extraction of Antioxidants from Herbs and Agro-Food Wastes: Optimization and Capacity Determination. MDPI. Available from: [Link]
Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. RSC Publishing. (2023-09-01). Available from: [Link]
CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). ResearchGate. Available from: [Link]
Fluorine in drug discovery: Role, design and case studies. Pre-proof. Available from: [Link]
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]
Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PMC - NIH. Available from: [Link]
Solved 9. Butylated hydroxytoluene, or BHT, is a potent. Chegg.com. (2018-10-17). Available from: [Link]
Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. PMC. (2022-12-15). Available from: [Link]
Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants. PubMed. Available from: [Link]
Troubleshooting peak tailing in HPLC analysis of aminoisoquinolines
Status: Operational | Tier: Advanced Method Development Subject: Troubleshooting Peak Tailing in Basic Heterocycles Executive Summary: The Chemistry of the Problem Aminoisoquinolines present a classic "double-jeopardy" i...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: Advanced Method Development
Subject: Troubleshooting Peak Tailing in Basic Heterocycles
Executive Summary: The Chemistry of the Problem
Aminoisoquinolines present a classic "double-jeopardy" in Reversed-Phase HPLC (RP-HPLC). As nitrogen-containing heterocycles with an exocyclic amine, they possess significant basicity (typically
6.0–9.0 depending on the isomer).
The Root Cause: Peak tailing in this class of compounds is rarely a physical column void.[1] It is almost exclusively a secondary chemical interaction . At neutral pH, residual silanol groups (
) on the silica support ionize to . Simultaneously, the aminoisoquinoline is protonated (). This creates a strong ion-exchange mechanism that competes with the desired hydrophobic partition, holding a fraction of the analyte back and causing the "tail."[2]
Visualizing the Mechanism
Figure 1: The dual-retention mechanism causing peak tailing.
Caption: Schematic of the "dual-retention" mode where ionic attraction to silanols distorts the hydrophobic separation.
Troubleshooting Guides (Q&A)
Category 1: Mobile Phase Optimization
Q: I am running a generic gradient (Water/ACN with 0.1% Formic Acid), but my asymmetry factor (
) is > 2.0. Why isn't the acid helping?
A: Formic acid is a weak acid (
). In 0.1% concentration, the pH is often ~2.[2]7. While this suppresses some silanol ionization, it is often insufficient for stubborn basic compounds like aminoisoquinolines.
The Fix: Switch to Trifluoroacetic Acid (TFA) or a High pH strategy.
TFA (0.05% - 0.1%): Acts as a strong ion-pairing agent. The trifluoroacetate anion forms a neutral ion pair with the protonated amine, masking the positive charge and preventing silanol interaction [1].[2]
High pH (>10): Using an ammonium hydroxide or bicarbonate buffer at pH 10.5 ensures the aminoisoquinoline is neutral (deprotonated), eliminating the ionic interaction entirely. Note: This requires a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH).
Q: I cannot use TFA because I am using Mass Spectrometry (MS). What is the alternative?
A: TFA causes severe signal suppression in MS.
The Fix: Use Ammonium Formate buffer (10-20 mM, pH 3.0) rather than just formic acid. The increased ionic strength helps screen the charge interactions.
The "Blocker" Method: If not using MS, add Triethylamine (TEA) at 5–10 mM to the mobile phase. TEA is a small base that saturates the silanol sites, effectively "capping" them so your analyte cannot bind [2].[3]
Category 2: Column Selection
Q: I am using a standard C18 column. Is this the problem?
A: Likely, yes. "Standard" silica (Type A) has high metal content and acidic silanols. Even modern Type B silica can struggle with aminoisoquinolines.
The Fix: Select a column specifically engineered for bases.
Column Technology
Mechanism of Action
Recommended For
End-Capped C18
Small silyl groups bond to residual silanols.
General purpose, mild tailing.
Base-Deactivated (BDS)
Ultra-pure silica with chemical treatment to neutralize surface acidity.
Standard QA/QC of basic drugs.
Charged Surface Hybrid (CSH)
Surface is modified with a weak positive charge to repel the protonated base.
Best for Aminoisoquinolines at low pH.
Polymeric / Hybrid (HPH)
Ethylene-bridged silica (BEH) resistant to dissolution.
High pH (>10) applications.
Category 3: Sample Preparation
Q: My peak fronts and tails, and retention time is unstable. What is happening?
A: This is often a "Solvent Mismatch" or "Strong Solvent Effect."
The Scenario: You dissolved the aminoisoquinoline in 100% DMSO or Methanol because it wasn't soluble in water, but your mobile phase starts at 95% Water.
The Mechanism: The analyte travels through the column in a plug of strong solvent (DMSO), unable to interact with the stationary phase until the mobile phase dilutes the plug. This causes band broadening and distortion.
The Fix: Dilute the sample with the starting mobile phase (e.g., 90% Buffer / 10% ACN). If solubility is an issue, limit injection volume to < 5 µL.
Workflow: The Troubleshooting Decision Tree
Figure 2: Step-by-step logic for eliminating tailing.
Optimizing coupling reaction conditions for 8-Fluoroisoquinolin-4-amine
This is the Isoquinoline Chemistry Technical Support Center . Below is a comprehensive technical guide designed to assist you in optimizing the synthesis and coupling conditions for 8-Fluoroisoquinolin-4-amine .
Author: BenchChem Technical Support Team. Date: February 2026
This is the Isoquinoline Chemistry Technical Support Center .
Below is a comprehensive technical guide designed to assist you in optimizing the synthesis and coupling conditions for 8-Fluoroisoquinolin-4-amine . This guide moves beyond standard textbook procedures, addressing the specific electronic and steric nuances introduced by the C8-fluorine substituent and the C4-isoquinoline nitrogen interaction.
Substrate Analysis & Reactivity Profile
Before initiating experimentation, it is critical to understand how the 8-fluoro substituent alters the standard isoquinoline reactivity at Position 4.
Feature
Chemical Consequence
Experimental Impact
Isoquinoline Nitrogen (N2)
High Lewis basicity; strong affinity for Pd(II).
Risk of Catalyst Poisoning: The substrate can displace ligands, forming inactive Pd-substrate complexes. Requires bulky ligands or Lewis Acid additives.
C4 Position
Electron-rich (enamine-like character) relative to the pyridine ring.
Slow Oxidative Addition: C4-halides are generally less reactive than C1-halides. Requires electron-rich phosphines to facilitate the Pd(0) Pd(II) step.
C8-Fluorine
Inductive electron withdrawal (-I effect).
Electronic Activation: The C8-F lowers the pKa of the ring nitrogen (reducing catalyst poisoning) and slightly decreases electron density at C4, aiding oxidative addition compared to the non-fluorinated parent.
Recommended Synthetic Protocols
We recommend Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) using an ammonia surrogate. Direct coupling with ammonia gas is often low-yielding due to the formation of bis-arylated byproducts and catalyst inhibition.
Method A: The Benzophenone Imine Route (High Reliability)
Best for: Small to mid-scale synthesis where product purity is paramount.
Q1: The reaction stalls at ~30% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: This is classic Product Inhibition or Substrate Poisoning . The isoquinoline nitrogen (or the product amine) is binding to the Palladium, shutting down the cycle.
Solution:
Switch to Pre-catalysts: Use Xantphos Pd G3 or BrettPhos Pd G3 . These activate rapidly and ensure the ligand is bound before the substrate can interfere.
Increase Temperature: Bump to 110°C to promote ligand dissociation from off-cycle resting states.
Ligand Swap: Switch to tBuXPhos . The extreme bulk prevents the isoquinoline nitrogen from coordinating to the metal center.
Q2: I see significant hydrodehalogenation (formation of 8-fluoroisoquinoline).
Diagnosis: The
-hydride elimination pathway is competing with reductive elimination. This often happens if the amine source is impure or if the solvent (e.g., isopropanol) acts as a hydride source.
Solution:
Solvent Check: Ensure Dioxane or Toluene is anhydrous. Avoid secondary alcohols.
Base Change: Switch from NaOtBu (strong base, can promote elimination) to
or .
Q3: The product is streaking on the silica column during purification.
Diagnosis: 4-Aminoisoquinolines are highly polar and basic, interacting strongly with acidic silanols.
Solution:
Pre-treat Silica: Slurry the silica in your eluent + 1% Triethylamine (Et₃N) before loading.
Eluent System: Use DCM : MeOH : NH₄OH (e.g., 90:9:1). The ammonia competes for silanol sites, sharpening the band.
Visualizing the Workflow
Figure 1: Optimization Logic for Isoquinoline Coupling
Caption: Decision tree for troubleshooting low yields in C4-isoquinoline amination.
Figure 2: Mechanistic Pathway & 8-Fluoro Effect
Caption: Impact of C8-F on the catalytic cycle. Green arrows indicate favorable effects; Red indicates risks.
References & Authoritative Grounding
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Relevance: Defines the "User's Guide" standard for selecting BrettPhos vs XantPhos for heteroaryl halides.
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships.[1][2][3][4] Journal of the American Chemical Society, 116(13), 5969-5970.
Relevance: Foundational text on the mechanism of reductive elimination in electron-deficient heterocycles.[4]
Guram, A. S., et al. (2011). Application of Buchwald–Hartwig Amination in Pharmaceutical Process Chemistry. Organic Process Research & Development.
Relevance: Provides scale-up data on using Benzophenone Imine as an ammonia equivalent.
BenchChem Technical Data. Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
Relevance: Specific troubleshooting for quinoline/isoquinoline scaffolds (N-binding issues).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: L3 (Process Chemistry & Engineering)
Ticket Subject: Synthesis Optimization & Troubleshooting for 8-Fluoroisoquinolin-4-amine
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Route Selection Strategy
User Query: "We are attempting to scale up 8-fluoroisoquinolin-4-amine. Our current nitration route is yielding inseparable regioisomers and posing safety risks. What is the recommended process?"
Specialist Response:
Direct nitration of isoquinolines is historically the "default" academic route but is unsuitable for scale-up of the 4-amino isomer.[1] Nitration typically favors the C5 and C8 positions due to the protonation of the nitrogen atom in mixed acid media, which deactivates the pyridine ring and directs electrophilic attack to the benzene ring.
The Recommended Scale-Up Route:
We recommend a Halogenation-Amination sequence .[1] This pathway utilizes the distinct reactivity of the C4 position toward N-bromosuccinimide (NBS) under non-acidic or weak acidic conditions, followed by a metal-catalyzed C-N bond formation.
Strategic Workflow Diagram
Figure 1: Comparison of synthetic strategies.[2][3][4] Route B avoids the C5-selectivity trap of electrophilic nitration.[1]
Critical Process Module: Regioselective Bromination
Context: The C8-fluorine atom exerts an inductive withdrawing effect (-I) but a resonance donating effect (+R).[1] While it slightly deactivates the ring, the C4 position remains the most electron-rich site in the neutral isoquinoline species.
Troubleshooting Guide: Bromination
Symptom
Probable Cause
Corrective Action
High levels of 5-bromo isomer
Acidic Conditions: Strong acid protonates the N-atom, deactivating C4 and directing attack to C5.[1]
Switch Solvent: Use Acetic Acid (AcOH) or Acetonitrile (MeCN).[1] Avoid H₂SO₄ or TFA. The reaction relies on the neutral species.
Incomplete Conversion (>5% SM)
Moisture: NBS degrades to succinimide and HBr/Br₂ in wet solvents, losing stoichiometry.
Dry Solvents: Ensure solvent water content is <0.05%.[1] Add a 10% excess of NBS.
Benzylic Bromination (Side Chain)
Radical Mechanism: Light or radical initiators are promoting side-chain attack (if alkyl groups present).[1]
Darkness: Wrap reactor in foil. Add radical scavenger (BHT) if necessary, though usually not required for the core ring.
Standard Operating Procedure (SOP): C4-Bromination
Charge 8-fluoroisoquinoline (1.0 eq) into reactor.
Add Acetonitrile (10 vol) or Acetic Acid (5 vol). Note: AcOH often gives faster kinetics due to H-bonding activation of NBS.[1]
Cool to 0–5°C.
Portion-wise Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) over 1 hour. Exotherm Warning: Maintain T < 10°C.
Warm to 20–25°C and stir for 4–12 hours.
Quench: Pour into 10% Na₂SO₃ solution to destroy excess bromine.
Isolate: Adjust pH to 8–9 with NaOH (keep T < 20°C) and filter the solid precipitate.
Critical Process Module: Amination (C-N Bond Formation)
Context: Converting the 4-bromo intermediate to the amine. Nucleophilic aromatic substitution (SnAr) is difficult because the isoquinoline ring is not sufficiently electron-deficient at C4 without strong activation.[1] Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is the industry standard here.[1]
FAQ: Amination Challenges
Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. [1]
A: This is likely Catalyst Poisoning or Ligand Mismatch .[1] The isoquinoline nitrogen can coordinate to Pd, sequestering it.
Fix: Use a bulky biaryl phosphine ligand (e.g., Xantphos or BrettPhos ) that prevents the Pd center from coordinating non-productively to the substrate nitrogen.
Fix: Ensure strict O₂ exclusion. Sparge solvents with N₂ for 30 mins, not just vacuum/backfill.
Q: We are seeing defluorination (Hydrodefluorination).
A: This is a common side reaction in Pd-catalyzed couplings of fluoro-aromatics, especially if hydride sources are present.[1]
Fix: Avoid formate-based ammonia sources.[1] Use Benzophenone Imine or LiHMDS as the ammonia surrogate, followed by acidic hydrolysis. These are "hydride-free" methods.[1]
Q: The product is contaminated with Palladium (>50 ppm).
A: Isoquinolines are excellent metal chelators.
Fix: Post-reaction, treat the organic stream with N-Acetylcysteine or Silica-Thiol scavengers (loading: 10 wt% vs. substrate) at 50°C for 2 hours before crystallization.[1]
Decision Tree: Choosing the Amination Reagent
Figure 2: Selection logic for the amination partner based on process constraints.[1]
Safety & Engineering Controls
Thermal Hazards (NBS Bromination)
Hazard: The reaction of NBS is exothermic. Accumulation of NBS at low temperature followed by a sudden initiation can lead to a runaway.
Control: Determine the Adiabatic Temperature Rise (ATR) via DSC/RC1 calorimetry. Ensure the cooling jacket capacity exceeds the maximum heat release rate. Dose NBS as a solid or slurry rather than all-in-one.
Genotoxic Impurities (GTIs)[1]
Risk: 8-Fluoroisoquinoline (starting material) and halo-intermediates are potential intercalators.[1]
Control: Validate the purge of the 4-bromo intermediate. A "Spike and Purge" study is required to demonstrate that the crystallization of the final amine rejects the bromo-precursor to <10 ppm.
References & Authority
Regioselectivity in Isoquinolines: CN104447547B. "Synthesis method of 4-aminoisoquinoline-8-methyl formate." (Demonstrates the NBS/Bromination route preference over nitration for C4-substitution).
Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008).[5][6] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Foundational text for ligand selection to prevent catalyst poisoning by N-heterocycles).
Nitro Reduction Hazards: Organic Process Research & Development (2020). "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration..." (Highlighting the safety risks of batch nitration). [1]
Hydrodefluorination Risks: Glover, B., et al. (2015).[7] "Control of Hydrodefluorination in the Pd-Catalyzed Amination of Fluoroaromatics." Journal of Organic Chemistry.
Disclaimer: This guide is for professional research use. All scale-up activities must be preceded by rigorous safety testing (DSC/ARC) and performed under appropriate engineering controls.[1]
Technical Support Center: Forced Degradation Studies of 8-Fluoroisoquinolin-4-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 8-Fluoroisoquinolin-4-amine. It is designed in a practical, question...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 8-Fluoroisoquinolin-4-amine. It is designed in a practical, question-and-answer format to directly address common challenges and frequently asked questions, ensuring the scientific integrity and success of your stability testing programs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purpose, design, and interpretation of forced degradation studies for 8-Fluoroisoquinolin-4-amine.
Q1: What are forced degradation studies and why are they critical for 8-Fluoroisoquinolin-4-amine?
Forced degradation, or stress testing, is the deliberate and controlled degradation of a drug substance or drug product using conditions more severe than accelerated stability testing.[1] The core objectives are multifaceted and essential for drug development:
To Identify Degradation Pathways: These studies help elucidate the likely degradation products of 8-Fluoroisoquinolin-4-amine that could form under various environmental influences.[1][2]
To Develop and Validate Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from all its degradation products. Stress testing generates these degradants, which are then used to prove the method's specificity.[1]
To Understand the Intrinsic Stability of the Molecule: By subjecting 8-Fluoroisoquinolin-4-amine to extreme conditions, we can understand its inherent chemical properties and vulnerabilities. This knowledge is crucial for developing stable formulations and defining appropriate packaging and storage conditions.[2][3]
Q2: What are the key structural features of 8-Fluoroisoquinolin-4-amine that might influence its stability?
The stability of 8-Fluoroisoquinolin-4-amine is dictated by its three key functional components: the isoquinoline ring, the primary amine group, and the fluorine atom.
Isoquinoline Ring: This bicyclic aromatic system is generally stable but can be susceptible to oxidation or ring-opening under harsh acidic or basic conditions, particularly at elevated temperatures.
Primary Amine (-NH₂): The amine group is a primary site for oxidative degradation, potentially forming N-oxides or hydroxylamines.[1] As a basic functional group, it will readily react under acidic conditions, forming a salt. Its presence also influences the molecule's solubility and chromatographic behavior.
Fluorine Atom (-F): The carbon-fluorine (C-F) bond is exceptionally strong, making the fluorine atom itself highly stable and an unlikely site for degradation.[4] However, its strong electron-withdrawing nature reduces the basicity (pKa) of the nearby amine group, which can influence its reactivity in hydrolysis.[5][6] This effect may also make the aromatic ring more resistant to electrophilic attack but potentially more susceptible to nucleophilic aromatic substitution under specific, forcing conditions.[5]
Q3: What is the ideal level of degradation to aim for in these studies?
The goal is not to completely destroy the molecule. A target degradation of 5-20% is considered optimal.[7][8] This range provides a sufficient quantity of degradation products for detection and analytical method validation without creating an overly complex degradation profile that is difficult to interpret. If degradation exceeds 20%, it can be considered abnormal and may warrant investigation or adjustment of stress conditions.[7]
Q4: What are the standard stress conditions mandated by regulatory guidelines like ICH?
The International Council for Harmonisation (ICH) guidelines require stress testing to include the effects of temperature, humidity (if applicable), acid and base hydrolysis, oxidation, and photolysis.[1] While the ICH Q1B guideline provides specific guidance for photostability testing, the conditions for other stress factors are not rigidly defined, allowing for a scientifically justified approach based on the molecule's properties.[7] Typical conditions include hydrolysis, oxidation, photolysis, and thermal degradation.[3]
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter during your experiments, providing expert-driven solutions and the rationale behind them.
Q1: I've subjected 8-Fluoroisoquinolin-4-amine to my initial stress conditions, but I'm seeing little to no degradation. What should I do?
This is a common scenario, especially for highly stable molecules. The solution is to systematically increase the severity of the stress conditions.
Rationale: The purpose of forced degradation is to force the formation of degradants. If none are formed, the stability-indicating nature of your analytical method cannot be proven.
Troubleshooting Steps:
For Hydrolysis: If you used 0.1 M HCl or 0.1 M NaOH at room temperature without success, increase the concentration to 1.0 M. If degradation is still minimal, elevate the temperature to 50-80°C and monitor at various time points (e.g., 2, 6, 12, 24 hours).[7]
For Oxidation: If 3% H₂O₂ does not yield sufficient degradation at room temperature, you can increase the concentration to 10% or even 30%. Gentle heating (e.g., 40-60°C) can also be applied, but be cautious as heat can also degrade the oxidant itself.
For Thermal Stress: If storing at 60°C shows no effect, increase the temperature in increments (e.g., 80°C, 105°C). For solid-state thermal stress, also consider the impact of humidity.
Q2: My chromatogram shows excessive degradation (>50%), with many small peaks and a significantly diminished parent peak. How can I fix this?
Over-stressing the molecule can lead to secondary and tertiary degradation products, which complicates the analysis and may not be relevant to real-world stability.
Rationale: The goal is to identify the most likely, primary degradation products. An overly complex chromatogram makes it difficult to establish clear degradation pathways.
Troubleshooting Steps:
Reduce Stressor Severity: Decrease the concentration of the acid, base, or oxidizing agent. For example, if 1 M HCl caused excessive degradation, try 0.1 M or 0.01 M.
Shorten Exposure Time: Sample at earlier time points. If a 24-hour study resulted in 80% degradation, analyze samples at 1, 2, 4, and 8 hours to find the optimal 5-20% window.
Lower the Temperature: Perform the stress study at a lower temperature. For instance, conduct hydrolysis at room temperature instead of 60°C.
Q3: My HPLC analysis shows poor resolution between the 8-Fluoroisoquinolin-4-amine peak and a major degradant peak. What are my options?
This indicates that your current analytical method is not "stability-indicating." Method optimization is required.
Rationale: Co-elution of the parent drug and an impurity will lead to inaccurate quantification of the API and an underestimation of the degradation level.
Troubleshooting Steps:
Adjust Mobile Phase pH: The ionization state of 8-Fluoroisoquinolin-4-amine (due to its amine group) and its degradants can significantly impact retention. Adjusting the mobile phase pH by ±1 unit can often resolve co-eluting peaks.
Modify the Gradient Slope: Make the gradient shallower around the elution time of the parent peak. This provides more time for the components to separate.
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter elution patterns.
Try a Different Column Chemistry: If a C18 column is not providing resolution, consider a phenyl-hexyl or a polar-embedded column, which offer different separation mechanisms.
Q4: My mass balance is below 95%. Where could the missing API and degradants have gone?
Poor mass balance suggests that not all components are being accounted for by your analytical method.
Rationale: A good stability-indicating method should account for all the material, meaning the sum of the parent API and all degradants should be close to 100% of the initial API concentration.
Troubleshooting Steps:
Check for Non-Chromophoric Degradants: Your degradants may lack a UV chromophore. Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) to search for products that are invisible to the UV detector.
Investigate Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation. A headspace Gas Chromatography (GC) analysis could be necessary to identify them.[9]
Assess Solubility Issues: A degradant might be precipitating out of the sample diluent. Visually inspect your stressed samples and consider using a stronger or different diluent.
Ensure Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent API. A "pure" peak might be hiding a co-eluting degradant.
Part 3: Experimental Protocols & Data
This section provides standardized, step-by-step protocols for conducting forced degradation studies on 8-Fluoroisoquinolin-4-amine.
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Recommended Stress Conditions
The following table summarizes recommended starting conditions for the forced degradation of 8-Fluoroisoquinolin-4-amine. These should be optimized to achieve the target 5-20% degradation.
Stress Condition
Reagent/Parameter
Temperature
Duration
Notes
Acid Hydrolysis
0.1 M - 1 M HCl
Room Temp to 80°C
Up to 72 hours
Neutralize with an equivalent amount of base before injection.
Base Hydrolysis
0.1 M - 1 M NaOH
Room Temp to 80°C
Up to 72 hours
Neutralize with an equivalent amount of acid before injection.
Oxidation
3% - 30% H₂O₂
Room Temp to 60°C
Up to 24 hours
Protect from light. Quenching the reaction is generally not needed.
Thermal (Solution)
Sample in Diluent
80°C
Up to 7 days
Use a sealed vial to prevent evaporation.
Thermal (Solid)
API Powder
80°C (with/without humidity)
Up to 7 days
Evaluate physical appearance in addition to chemical purity.
Photostability
ICH Q1B Option 1 or 2
Controlled Room Temp
Overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²
Preparation: Prepare a 1.0 mg/mL solution of 8-Fluoroisoquinolin-4-amine in a suitable solvent (e.g., 50:50 acetonitrile:water).
Stress Application: To 1 mL of the API solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL API in 0.1 M HCl. Prepare a control sample with 1 mL of API solution and 1 mL of water.
Incubation: Store the stress and control samples at 60°C.
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
Sample Treatment: For each aliquot, immediately neutralize by adding an equimolar amount of NaOH (e.g., if you take 100 µL of sample, add 100 µL of 0.1 M NaOH). Dilute with mobile phase to a suitable concentration for HPLC analysis.
Analysis: Analyze by a validated stability-indicating HPLC method.
(Note: Protocols for base and oxidative stress follow a similar procedure, substituting the stressor accordingly.)
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Column Selection: Start with a robust, general-purpose column (e.g., C18, 150 x 4.6 mm, 3.5 µm).
Mobile Phase:
Phase A: 0.1% Formic Acid in Water (provides good peak shape for the basic amine).
Phase B: Acetonitrile.
Initial Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate retention time of the parent compound.
Wavelength Detection: Use a PDA detector to scan from 200-400 nm and identify the wavelength of maximum absorbance (λ-max) for 8-Fluoroisoquinolin-4-amine.
Method Optimization:
Analyze a cocktail of stressed samples (acid, base, peroxide) that show ~10-15% degradation.
Adjust the gradient to resolve all degradant peaks from the parent peak and from each other. Aim for a resolution (Rs) > 1.5 for all critical pairs.
Optimize flow rate (typically 1.0 mL/min) and column temperature (e.g., 30°C) for best efficiency.
Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Part 4: Potential Degradation Pathways
Understanding the potential sites of chemical instability is key to interpreting degradation data. The following diagram illustrates the most probable degradation sites on the 8-Fluoroisoquinolin-4-amine molecule based on its chemical structure.
Caption: Potential sites of degradation on 8-Fluoroisoquinolin-4-amine.
Mechanistic Insights:
Oxidation: The primary amine is electron-rich and a prime target for oxidizing agents like hydrogen peroxide, likely leading to the formation of an N-oxide or other oxidized species.[1]
Hydrolysis: Under harsh hydrolytic conditions (especially high heat and strong acid), the C-N bond of the amine could potentially be cleaved and replaced by a hydroxyl group, yielding 8-Fluoroisoquinolin-4-ol.
Photodegradation: Aromatic systems can undergo photo-oxidation or rearrangement upon exposure to UV light. This could lead to complex reactions, including the formation of phenolic byproducts or ring-opened species.
By systematically applying the principles and protocols in this guide, researchers can confidently establish the degradation profile of 8-Fluoroisoquinolin-4-amine, develop robust stability-indicating methods, and ensure the quality and safety of their pharmaceutical products.
References
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
Resolve Mass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-654. Retrieved from [Link]
ResearchGate. (n.d.). General pathway of isoquinoline degradation showing the relative... [Image]. Retrieved from [Link]
Jeschke, P. (2002). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 104(12), 6047-6090. Retrieved from [Link]
Szabó, K. I., et al. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Omega, 5(49), 31478-31488. Retrieved from [Link]
Singh, S., & Junwal, M. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Education and Research, 4(1), 1-13. Retrieved from [Link]
Waite, S., Cummings, A., & Smith, G. (2013). Chemical analysis in amine system operations. EPTQ, Q3, 1-9. Retrieved from [Link]
Robbins, G. D., & Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Energy Progress, 4(4), 229-232. Retrieved from [Link]
Sharma, P., & Kumar, A. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 5(45), 35839-35864. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 8-Fluoroisoquinoline. PubChem Compound Database. Retrieved from [Link]
Pereira, V., et al. (2011). Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization. Journal of Agricultural and Food Chemistry, 59(16), 8563-8573. Retrieved from [Link]
Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 521-523. Retrieved from [Link]
Pandey, G., & Kumar, R. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Life Science, 8(2), 111-122. Retrieved from [Link]
Haufe, G. (2013). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. CHIMIA International Journal for Chemistry, 67(1), 4-11. Retrieved from [Link]
Vidojkovic, S. M., et al. (2020). Thermal stability of film forming amines‐based corrosion inhibitors in high temperature power plant water solutions. Materials and Corrosion, 71(10), 1639-1647. Retrieved from [Link]
Regalado, E. L., et al. (2017). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Pharmaceutical and Biomedical Analysis, 145, 72-78. Retrieved from [Link]
Ghandforoush, P., & Zarei, M. (2022). N-Dealkylation of Amines. Molecules, 27(18), 5894. Retrieved from [Link]
Chen, E., et al. (2017). Thermally stable amines for co2 capture. U.S. Patent Application No. 15/267,882.
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640. Retrieved from [Link]
Kumar, A., & Kumar, V. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(32), 19575-19614. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Isoquinolin-8-amine. PubChem Compound Database. Retrieved from [Link]
Technical Support Center: Strategies for Solubilizing 8-Fluoroisoquinolin-4-amine in Biological Assays
Welcome to the technical support center for 8-Fluoroisoquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 8-Fluoroisoquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for effectively solubilizing this compound for various biological assays. Given the critical importance of compound solubility for accurate and reproducible experimental outcomes, this document offers a structured approach to overcoming common challenges.
Frequently Asked Questions (FAQs)
Here are some common questions encountered when working with 8-Fluoroisoquinolin-4-amine:
Q1: What are the general solubility characteristics of 8-Fluoroisoquinolin-4-amine?
A1: While specific experimental data for 8-Fluoroisoquinolin-4-amine is not extensively published, its structural analogues, such as 7-fluoroisoquinolin-4-amine, exhibit moderate solubility in polar organic solvents like methanol and dichloromethane, with limited solubility in water.[1] The isoquinoline core is largely hydrophobic, but the amine group at position 4 introduces basicity, suggesting that its solubility will be pH-dependent.
Q2: What is the predicted pKa of 8-Fluoroisoquinolin-4-amine and why is it important?
A2: The predicted pKa of the parent compound, isoquinolin-4-amine, is approximately 6.29.[2] The presence of a fluorine atom, an electron-withdrawing group, is expected to slightly lower this pKa.[3][4] This pKa value is critical because it indicates that the compound's charge state, and therefore its aqueous solubility, will change significantly around a physiologically relevant pH. At a pH below its pKa, the amine group will be protonated (cationic), which generally increases aqueous solubility.
Q3: What is the best starting solvent for making a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution of 8-Fluoroisoquinolin-4-amine.[3] DMSO is a powerful solvent capable of dissolving a wide range of organic compounds.
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "antisolvent precipitation." To mitigate this, it is best to perform serial dilutions of your high-concentration DMSO stock in 100% DMSO first, before making the final dilution into your aqueous buffer.[3][5] This gradual reduction in concentration can help prevent the compound from crashing out of solution.
This section provides a systematic approach to troubleshooting and improving the solubility of 8-Fluoroisoquinolin-4-amine for your experiments.
Problem 1: Compound is poorly soluble in 100% DMSO.
Cause: While uncommon for many small molecules, some compounds can have limited solubility even in DMSO.
Solution Workflow:
Caption: Workflow for addressing low DMSO solubility.
Step-by-step Protocol:
Gentle Warming: Warm the DMSO solution to 37°C for 5-10 minutes. This can increase the kinetic solubility of the compound.
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up solid aggregates and enhance dissolution.
Alternative Solvents: If DMSO solubility remains an issue, consider alternative polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA). Be aware that these solvents may have higher cytotoxicity than DMSO, so it's crucial to determine the tolerance of your specific cell line or assay system.[6]
Problem 2: Compound precipitates upon dilution into aqueous buffer.
Cause: The compound is significantly less soluble in the aqueous assay buffer than in the organic stock solvent.
Solution Strategy 1: pH Modification
As 8-Fluoroisoquinolin-4-amine is a basic compound, adjusting the pH of the aqueous buffer can significantly enhance its solubility.
Workflow for pH Optimization:
Caption: Decision tree for pH-based solubility enhancement.
Step-by-step Protocol:
Buffer Selection: Prepare your assay buffer at several pH points below the estimated pKa of ~6.29. Good starting points would be pH 6.0, 5.5, and 5.0.
Solubility Test: Add a small, consistent volume of your DMSO stock solution to each of the different pH buffers.
Visual Inspection: Observe for any precipitation. The buffer with the lowest pH should exhibit the highest solubility.
Assay Compatibility: Crucially, ensure that the altered pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability).
Solution Strategy 2: Use of Co-solvents
Incorporating a water-miscible organic co-solvent in the final assay medium can help maintain the compound's solubility.
Co-solvent
Recommended Starting Concentration (v/v)
Notes
Ethanol
1-5%
Generally well-tolerated by many cell lines, but can have biological effects.[4]
Polyethylene Glycol 400 (PEG-400)
1-10%
A common excipient used to improve the solubility of poorly soluble drugs.
Propylene Glycol
1-5%
Another frequently used co-solvent in pharmaceutical formulations.
Always include a vehicle control with the same final concentration of the co-solvent to account for any effects of the solvent itself.
Solution Strategy 3: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[4]
Experimental Protocol for Cyclodextrin-mediated Solubilization:
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of a wide range of compounds.
Stock Solution Preparation: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM).
Complexation:
Method A (Pre-complexation): Mix your 8-Fluoroisoquinolin-4-amine DMSO stock with the HP-β-CD solution and allow it to equilibrate (e.g., with gentle shaking for 1-2 hours) before adding to the final assay.
Method B (In-situ complexation): Add the HP-β-CD solution to your assay medium before introducing the compound's DMSO stock.
Optimization: Test a range of HP-β-CD concentrations to find the optimal ratio for solubilizing your compound without interfering with the assay.
Best Practices for Stock Solution and Dilution Series Preparation
Adherence to standardized procedures is essential for obtaining reliable and reproducible results.
Preparation of a 10 mM DMSO Stock Solution
Calculation:
Molecular Weight of 8-Fluoroisoquinolin-4-amine: 162.16 g/mol
To make 1 mL of a 10 mM stock solution, weigh out 1.62 mg of the compound.
Dissolution:
Carefully transfer the weighed compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
Add 1 mL of high-purity, anhydrous DMSO.
Vortex or sonicate until the compound is fully dissolved.
Storage:
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Serial Dilution Protocol to Minimize Precipitation
This protocol ensures a constant final DMSO concentration across all tested compound concentrations.
Caption: Workflow for preparing a serial dilution with a constant final DMSO concentration.
Intermediate Dilutions in DMSO: Prepare a series of intermediate stock solutions by serially diluting your 10 mM stock in 100% DMSO. For example, to make a 2-fold dilution series, you would dilute the 10 mM stock 1:2 with DMSO to get a 5 mM solution, then dilute that 1:2 to get a 2.5 mM solution, and so on.
Final Dilution in Aqueous Medium: For the final step, dilute each of the intermediate DMSO stocks into your aqueous assay medium at the same dilution factor (e.g., 1:1000). This will result in a range of final compound concentrations, each with the same low percentage of DMSO (e.g., 0.1%).
By following these structured troubleshooting guides and best practices, researchers can effectively manage the solubility of 8-Fluoroisoquinolin-4-amine, leading to more reliable and reproducible data in their biological assays.
References
Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.
PubChem. (n.d.). 4-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
Di, L., & Kerns, E. H. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4053–4057.
Fiveable. (n.d.). pH and Solubility. AP Chemistry. Retrieved from [Link]
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]
ResearchGate. (2025, June 1). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? Retrieved from [Link]
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 743–746.
Hossain, M. A., Sadek, K. U., & Al-Mamun, M. R. (2017). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 1-8.
Nguyen, S., Nguyen, H. T. L., & Truong, K. D. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(4), 3703-3710.
European Union. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. Retrieved from [Link]
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(3), 42-53.
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved from [Link]
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in... Retrieved from [Link]
MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]
ACS Publications. (1976, June 1). The Effect of Aliphatic Fluorine on Amine Drugs. Retrieved from [Link]
ResearchGate. (n.d.). A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... Retrieved from [Link]
ResearchGate. (n.d.). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. Retrieved from [Link]
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035.
University of Waterloo. (2013, June 20).
University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Organic Solvents.
Reddit. (2024, February 4). Making stock solution in DMSO: how to automate. Retrieved from [Link]
Protocol Online. (2011, December 9). Serially diluting compounds while keeping DMSO concentration the same. Retrieved from [Link]
ResearchGate. (2016, April 12). My agonist stock is 10mM made in DMSO. How to go about with the vehicle control for a serial dilution starting from 10uM? Retrieved from [Link]
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
YouTube. (2022, May 5). How to Calculate Solubility of a Compound Buffered at Specific pH Examples, Problems, Step by Step. Retrieved from [Link]
YouTube. (2021, April 5). Cyclodextrin | Inclusion Complex. Retrieved from [Link]
MDPI. (n.d.). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Retrieved from [Link]
MDPI. (n.d.). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]
MDPI. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]
MDPI. (n.d.). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Retrieved from [Link]
MDPI. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]
MDPI. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Retrieved from [Link]
NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved from [Link]
NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]
Technical Support Center: Stereoselective Functionalization of Isoquinolines
Topic: Minimizing Epimerization During Functionalization of 1,2,3,4-Tetrahydroisoquinolines (THIQs) Current Status: Operational Support Tier: Level 3 (Advanced Research Support) Welcome to the Technical Support Center Us...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Epimerization During Functionalization of 1,2,3,4-Tetrahydroisoquinolines (THIQs)
Current Status: Operational
Support Tier: Level 3 (Advanced Research Support)
Welcome to the Technical Support Center
User Advisory: You are accessing the advanced troubleshooting module for chiral isoquinoline scaffolds. The functionalization of 1,2,3,4-tetrahydroisoquinolines (THIQs) presents a unique "stereochemical minefield" due to the benzylic nature of the C1 position and the inductive effects at the C3 position.
This guide moves beyond standard protocols to address the mechanistic root causes of epimerization (racemization) during late-stage functionalization.
Quick Diagnostic: Where is your Stereocenter Loss Occurring?
Lower temperature; switch to aprotic non-polar solvents.
Loss of ee% during oxidation/coupling
Iminium ion formation (planarization).
Avoid radical oxidants; use hydride abstraction inhibitors.
Slow epimerization over time (storage)
Benzylic proton acidity / Air oxidation.
Store as salt (HCl/TFA) or N-acylate immediately; exclude light/O₂.
Module 1: The "Hot Zone" – C1-Lithiation & Substitution
Context: The most common method to functionalize the C1 position is via
-lithiation of N-Boc-THIQ. This relies on the Complex Induced Proximity Effect (CIPE) . Epimerization here is usually due to the failure of the dipole-stabilized carbanion to maintain configuration.
Troubleshooting Q&A
Q: I am using n-BuLi at -78°C, but my product is nearly racemic. Why?A: You are likely using a coordinating solvent like THF too early or lacking a chiral ligand.
The Mechanism: In pure THF, the lithiated species is often a solvent-separated ion pair, which facilitates rapid inversion of the carbanion.
The Fix: Use diethyl ether (Et₂O) or TBME as the primary solvent. These non-polar solvents favor tight ion pairs, stabilizing the configuration. Only add THF with the electrophile if solubility is an issue.
Q: Does the Protecting Group (PG) really matter that much?A: Yes. It is the critical control rod.
The Problem: N-Alkyl groups (Methyl, Benzyl) direct lithiation poorly and allow rapid nitrogen inversion.
The Solution: Use N-Boc or N-Pivaloyl . The carbonyl oxygen coordinates with the Lithium atom, locking the conformation.
Critical Check: The N-Boc group exists as two rotamers. Lithiation occurs faster from one rotamer. If rotamer interconversion is faster than lithiation, you get dynamic kinetic resolution (good). If it's slower, you get low yields or mixed stereochemistry.
Q: How do I recover high ee% if I've already lost it during the deprotonation?A: You must induce a Dynamic Thermodynamic Resolution (DTR) .
Protocol: Add a chiral ligand like (-)-Sparteine or the O’Brien diamine .
Action: Warm the lithiated species to -20°C (briefly) in the presence of the ligand before quenching. This allows the minor enantiomer of the lithio-species to equilibrate to the thermodynamically more stable complex favored by the ligand.
Visualizing the Lithiation Trap
Module 2: The "Hidden" Risk – Retro-Mannich & Redox Cycles
Context: THIQs are cyclic aminals (or hemi-aminals if oxidized). Under acidic or thermal stress, the ring can open (Retro-Mannich), destroy the C1 stereocenter, and re-close.
Troubleshooting Q&A
Q: I performed a simple acidic deprotection of a C1-substituted THIQ, and the ee% dropped. What happened?A: You likely triggered a Retro-Mannich / Mannich equilibrium.
The Mechanism: Protonation of the nitrogen makes the C1-N bond labile. If the C1 substituent is electron-rich (e.g., an aryl group), the ring opens to form an iminium ion and a nucleophile. When it re-closes, stereochemistry is scrambled.
The Fix: Avoid boiling aqueous acids (HCl/Reflux). Use anhydrous acidic conditions (e.g., TFA/DCM at 0°C) or hydrogenolysis (Pd/C, H₂) if the protecting group allows (e.g., Cbz).
Q: I'm trying to do a C-H oxidation (Cross-Dehydrogenative Coupling) adjacent to the Nitrogen. Can I save the stereocenter?A: Generally, no , unless you use specific directing groups.
The Reality: Most CDC reactions proceed via a planar Iminium Ion intermediate.
The Workaround: Instead of trying to retain the center, use a Chiral Co-catalyst (e.g., a chiral Copper-box complex or chiral phosphoric acid) to set the stereochemistry during the nucleophilic attack on the iminium ion. You are essentially destroying the center and rebuilding it.
Decision Tree: Optimizing Conditions
Module 3: Experimental Protocols (Standardized)
Protocol A: Enantioselective C1-Lithiation (The Beak-O'Brien Method)
Use this for introducing electrophiles at C1 with high stereoretention.
Preparation: Flame-dry a 2-neck flask under Argon. Add N-Boc-THIQ (1.0 equiv) and (-)-Sparteine (1.2 equiv).
Solvent: Add anhydrous Et₂O (0.1 M concentration). Do not use THF.
Cooling: Cool to -78°C (Acetone/Dry Ice bath). Wait 15 minutes for thermal equilibrium.
Deprotonation: Add s-BuLi (1.2 equiv, cyclohexane solution) dropwise down the side of the flask.
Note: n-BuLi is often too slow and requires higher temps, risking epimerization. s-BuLi is more reactive at -78°C.
Aging: Stir at -78°C for 4-5 hours .
Why? This allows the "mismatched" rotamer to equilibrate and lithiate (Dynamic Thermodynamic Resolution).
Quench: Add the electrophile (e.g., MeI, CO₂, aldehydes) dissolved in a minimal amount of Et₂O.
Workup: Quench with AcOH/MeOH at -78°C before warming.
Protocol B: Preventing Retro-Mannich during Workup
Use this when handling C1-Aryl THIQs.
Avoid: Heating > 40°C in the presence of water/protic solvents.
Quench: Use saturated NH₄Cl or NaHCO₃ at 0°C .
Extraction: Extract immediately into DCM or EtOAc.
Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).
Evaporation: Do not rotovap to dryness in a water bath > 30°C.
References & Authoritative Grounding
Beak, P., & Lee, W. K. (1993).[1] α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Tetrahydroisoquinoline.Journal of Organic Chemistry .[2][3]
Core Concept: Establishes the N-Boc dipole stabilization (CIPE) as the primary mechanism for stereoretention.
Stead, D., & O'Brien, P. (2008). Asymmetric Deprotonation of N-Boc Piperidines and Tetrahydroisoquinolines.Tetrahedron .
Core Concept: Optimization of sparteine surrogates and diamine ligands for high ee% recovery.
Hoppe, D., & Hense, T. (1997).[2] Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs.[4]Angewandte Chemie International Edition .
Core Concept: The fundamental review of chiral carbanion chemistry.
Murahashi, S. I. (1995). Synthetic Aspects of Metal-Catalyzed Oxidations of Amines and Related Reactions.Angewandte Chemie .
Core Concept: Mechanisms of iminium ion formation and oxidative racemization risks.
Maryanoff, B. E., et al. (1983). Stereochemistry of the Mannich Reaction. Cyclization of Iminium Salts.Journal of the American Chemical Society .
Core Concept: Detailed kinetics of the Retro-Mannich reaction and ring-opening epimerization.
A Researcher's Guide to Selectivity Profiling of Novel Kinase Inhibitors: The Case of 8-Fluoroisoquinolin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivative...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] When a novel class of compounds emerges, such as 8-Fluoroisoquinolin-4-amine derivatives, a systematic and rigorous evaluation of their biological specificity is paramount. This guide provides an in-depth, experience-driven framework for conducting the selectivity profiling of such novel chemical entities, with a focus on protein kinases—a major target class for isoquinoline and quinoline-based molecules.[6][7]
While specific experimental data for the 8-Fluoroisoquinolin-4-amine class is not yet widely published, the principles and protocols outlined here represent the gold standard in drug discovery for characterizing any new series of potential kinase inhibitors.
Part 1: The Rationale—Why Selectivity is the Cornerstone of Modern Drug Discovery
In the era of targeted therapy, simply identifying a potent "hit" against a primary biological target is insufficient. The human proteome, particularly the kinome with its over 500 members, is a landscape of closely related proteins.[8] Off-target activity of a drug candidate can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. Therefore, understanding a compound's selectivity—its spectrum of activity across a wide range of related and unrelated targets—is a critical step in assessing its therapeutic potential and safety.[9][10]
For kinase inhibitors, achieving selectivity is notoriously challenging due to the highly conserved nature of the ATP-binding pocket. A thorough selectivity profile allows researchers to:
Validate the primary mechanism of action: Ensuring that the observed cellular effects are indeed due to the inhibition of the intended target.
Predict potential side effects: Early identification of off-target interactions with kinases, GPCRs, ion channels, or enzymes can forecast potential clinical adverse reactions.[11]
Guide medicinal chemistry efforts: A detailed selectivity profile provides a structure-activity relationship (SAR) roadmap for optimizing potency on-target while designing out unwanted off-target activities.[12]
Uncover new therapeutic opportunities: A seemingly "off-target" hit could represent a novel, more potent activity against an unexpected kinase, opening new avenues for development.
Part 2: The Workflow—A Multi-Step Approach to Comprehensive Selectivity Profiling
A robust selectivity profiling campaign is a tiered process, moving from high-throughput screening to detailed mechanistic studies. Each step is designed to build confidence in the compound's behavior and provide a clear rationale for advancing it to the next stage.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
The first step is to accurately quantify the compound's potency against its intended primary target. The ADP-Glo™ Kinase Assay is a widely used, robust method suitable for this purpose.[13] It measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[14]
Experimental Protocol: ADP-Glo™ Kinase Assay
Step
Procedure
Rationale & Expert Insight
1. Kinase Reaction Setup
In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value. Add the 8-Fluoroisoquinolin-4-amine derivative across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
Using ATP at its Michaelis-Menten constant (Km) provides a sensitive measure of competitive inhibition. A 10-point curve is standard for an accurate IC50 determination.
2. Reaction Incubation
Incubate the plate at 30°C for 60 minutes.
This allows the enzymatic reaction to proceed to a point where inhibition can be accurately measured without depleting the substrate.
3. ATP Depletion
Add ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
This reagent terminates the kinase reaction and, crucially, depletes any remaining ATP, which would otherwise create a high background signal.[15]
4. ADP to ATP Conversion
Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
This reagent contains enzymes that convert the ADP generated by the kinase into ATP, and luciferase/luciferin to generate a light signal from this newly synthesized ATP.[16]
5. Signal Detection
Read the luminescence on a plate reader.
The luminescent signal is directly proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition by the compound.
6. Data Analysis
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50% and is the primary measure of potency.
Step 2: Broad Kinome Selectivity Screening
Once a compound shows promising potency (e.g., IC50 < 100 nM) against the primary target, the next critical step is to assess its selectivity across the human kinome. This is typically done using large-panel screening services like DiscoverX KINOMEscan®, which involves competition binding assays against hundreds of kinases.[17]
Interpreting the Data:
The output of such a screen is often visualized as a "tree-spot" diagram and quantified using metrics like the Selectivity Score (S-score) . The S-score is calculated by dividing the number of kinases that bind the compound with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested.[12] A lower S-score indicates a more selective compound.[12]
Hypothetical Comparison: Let's imagine we test a hypothetical compound, "IQ-F8A4" (an 8-Fluoroisoquinolin-4-amine derivative), which is designed to inhibit FMS-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[18] We compare it to Sunitinib, a known multi-kinase inhibitor.
Parameter
Compound IQ-F8A4 (Hypothetical)
Sunitinib (Reference)
Primary Target (FLT3) Kd
5 nM
20 nM
Number of Hits (Kd < 1 µM)
4
35
Kinases Hit >90% @ 1 µM
FLT3, Aurora A, VEGFR2, KIT
FLT3, VEGFR family, PDGFR family, KIT, RET, CSF1R, etc.
Selectivity Score S(1µM)
0.009 (4/442)
0.079 (35/442)
This hypothetical data shows that IQ-F8A4 is more potent on its primary target and significantly more selective than Sunitinib, making it a more desirable candidate for further development as a precision therapeutic.
Step 3: Cellular On-Target Validation
A potent biochemical inhibitor must also be effective in a cellular context. Cellular assays confirm that the compound can penetrate the cell membrane, engage its target, and inhibit its function at concentrations comparable to its biochemical IC50. A standard method for this is Western Blotting to detect the phosphorylation of a kinase's downstream substrate.[19][20]
Experimental Protocol: Phospho-Substrate Western Blot
Cell Treatment: Culture a relevant cell line (e.g., MOLM-13, an AML cell line with a FLT3 mutation) and treat with a dose-response of the inhibitor for 1-2 hours.[18]
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.[21]
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate (e.g., phospho-STAT5 for FLT3 or phospho-Histone H3 for Aurora A).[18][22] Also, probe a separate blot with an antibody for the total protein to serve as a loading control.
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.
Analysis: Quantify the band intensities. A potent and selective on-target inhibitor will show a dose-dependent decrease in the phospho-substrate signal without affecting the total protein level.
Step 4: Safety and Broad Off-Target Profiling
To build a comprehensive safety profile, promising candidates should be screened against a panel of non-kinase targets known to be associated with adverse drug reactions.[23] Commercial services (e.g., Eurofins SafetyScreen or Reaction Biology InVEST) offer panels that typically include a diverse set of GPCRs, ion channels (especially hERG), transporters, and other enzymes.[11][24] Identifying liabilities early allows for their mitigation through chemical modification or provides grounds for discontinuing a compound with an unfavorable risk profile.
Part 3: Visualizing Pathways and Relationships
Understanding the signaling context is crucial for interpreting selectivity data. For our hypothetical FLT3 inhibitor IQ-F8A4, which also showed activity against Aurora A, it's important to understand their respective pathways. Mutations in FLT3 lead to constitutive activation of pro-survival pathways like STAT5, MAPK, and AKT in AML.[25][26] Aurora A is a key regulator of mitosis, and its overexpression is linked to oncogenesis.[27][28][29]
Caption: On-target vs. off-target activity of a hypothetical inhibitor.
Conclusion and Forward Look
The selectivity profiling of a novel chemical series like 8-Fluoroisoquinolin-4-amine derivatives is a multi-faceted endeavor that is essential for successful drug development. It is a process of systematic de-risking, moving from broad, high-throughput methods to specific, hypothesis-driven cellular and mechanistic studies.
By following a logical, tiered workflow—quantifying primary potency, assessing broad kinome selectivity, confirming cellular target engagement, and screening for safety liabilities—researchers can build a comprehensive data package. This package not only validates the compound's primary mechanism but also provides the critical insights needed to guide its optimization into a safe and effective therapeutic agent. The principles discussed provide a robust framework for advancing the next generation of isoquinoline-based medicines from the bench to the clinic.
References
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
Selectivity profile of PKIS2 compounds using DiscoverX... ResearchGate. [Link]
COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. AB Science. [Link]
Evaluation of Kinase Selectivity Scores. ResearchGate. [Link]
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
Head-to-Head Comparison: Isoquinoline vs. Quinoline Scaffolds in Biological Assays
Executive Summary: The Nitrogen Switch In medicinal chemistry, the positional isomerism between Isoquinoline (benzo[c]pyridine) and Quinoline (benzo[b]pyridine) is not merely a structural nuance—it is a determinant of me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Nitrogen Switch
In medicinal chemistry, the positional isomerism between Isoquinoline (benzo[c]pyridine) and Quinoline (benzo[b]pyridine) is not merely a structural nuance—it is a determinant of metabolic fate, basicity, and target engagement. While both scaffolds share the formula
, the shift of the nitrogen atom from position 1 (Quinoline) to position 2 (Isoquinoline) fundamentally alters the electron density map.[1]
This guide provides a head-to-head comparison of these isomers, focusing on their distinct behaviors in kinase inhibition , DNA intercalation , and metabolic toxicity .[1] It is designed to help researchers select the optimal scaffold and validate their choices with rigorous experimental protocols.[1]
Part 1: Physicochemical & Metabolic Divergence
Before entering efficacy assays, one must understand the "Safety Filter."[1] The most critical differentiator between these isomers is their metabolic activation pathway.[1][2]
The Genotoxicity Bifurcation
The primary risk associated with the Quinoline scaffold is its potential conversion into a reactive epoxide by Cytochrome P450 enzymes.[1][2]
Quinoline: Metabolized primarily to the 5,6-epoxide , a reactive electrophile capable of covalently binding to DNA, leading to mutagenicity (Ames positive).[1][2]
Isoquinoline: The nitrogen position prevents this specific epoxidation.[1] It is primarily metabolized to non-genotoxic hydroxy-isoquinolines (e.g., 1-OH, 5-OH).[1]
Basicity and Lysosomal Trapping
Isoquinoline (
): More basic than quinoline.[1] This higher basicity increases the likelihood of lysosomal trapping (cationic amphiphilic drug behavior), which can be advantageous for targeting intracellular parasites (e.g., Leishmania) but risks phospholipidosis in toxicology screens.[1]
Quinoline (
): Less basic, often requiring specific side-chain modifications (like the diethylamino chain in Chloroquine) to achieve similar accumulation profiles.[1]
Feature
Quinoline (Benzo[b]pyridine)
Isoquinoline (Benzo[c]pyridine)
Biological Implication
Nitrogen Position
Position 1
Position 2
Defines H-bond donor/acceptor vectors.
Basicity ()
~4.94
~5.40
Isoquinoline is more likely to be protonated at physiological pH.[1]
Metabolic Risk
High (5,6-epoxide formation)
Low (Hydroxylation)
Quinoline requires early genotoxicity screening.[1]
In kinase drug discovery, the scaffold functions as the "hinge binder," mimicking the adenine ring of ATP.[1]
The Winner:Quinoline often outperforms Isoquinoline in Type I kinase inhibition.[1]
Mechanism: The Nitrogen at position 1 in Quinoline aligns perfectly with the hinge region backbone NH of many kinases (e.g., EGFR, PI3K), acting as a critical Hydrogen Bond Acceptor (HBA). Isoquinoline's N-2 position often creates a steric clash or directs the vector away from the optimal H-bond angle unless the scaffold is substituted at the 1-position.[1]
DNA Intercalation: The Planar War
For DNA-targeting agents (intercalators), the geometry of the fused ring system dictates affinity.[1]
The Winner:Isoquinoline derivatives (e.g., Berberine analogs, Protoberberines).[1]
Mechanism: The curvature of the isoquinoline-based alkaloids often complements the DNA minor groove and allows for stacking between base pairs with higher affinity than the linear overlap often seen with simple quinolines.[1]
Part 3: Experimental Protocols (Self-Validating Systems)
of Quinoline vs. Isoquinoline analogs against a target kinase (e.g., EGFR or PI3K).
Validation: This protocol uses an ADP-to-ATP conversion readout, which is less prone to false positives from fluorescent compound interference (common with heterocycles) than FRET assays.[1]
Reagents:
Kinase Enzyme System (Promega or equivalent).[1][3]
Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer.
Compound Dosing: Dispense 1 µL of inhibitor (Quinoline/Isoquinoline variants) in 100% DMSO into 384-well plates (12-point dose-response).
Reaction Initiation: Add 2 µL of Kinase/Substrate mix. Incubate 10 mins at RT.
ATP Addition: Add 2 µL of Ultra-Pure ATP (
).
Critical Step: Using
will artificially inflate the of ATP-competitive inhibitors (likely your Quinoline hits).[1] Using will make them appear too potent.[1] Always titrate at .
Objective: To confirm if the Quinoline derivative generates genotoxic metabolites compared to its Isoquinoline isomer.
Workflow:
System: Salmonella typhimurium strains TA98 and TA100 (Ames Test).
Activation: Perform the assay WITH and WITHOUT S9 fraction (rat liver homogenate).
Logic: Quinolines are often non-mutagenic without S9 but become highly mutagenic with S9 due to epoxide formation.[1] Isoquinolines should remain negative in both.[1]
Dosing: 5 concentrations (up to 5 mg/plate).
Readout: Count revertant colonies. A 2-fold increase over solvent control is considered positive.[1]
Part 4: Visualization of Mechanism
Diagram 1: The Metabolic & Efficacy Decision Tree
This diagram illustrates the logical flow for selecting between Quinoline and Isoquinoline based on the desired biological outcome.[1]
Caption: Decision matrix for scaffold selection. Quinoline favors kinase inhibition but carries genotoxic risks; Isoquinoline favors DNA targeting with a safer metabolic profile.[1]
References
National Institutes of Health (NIH). (n.d.).[1] On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities.[1][2] PubMed.[1] [Link]
Marella, A., et al. (2013).[1] Quinoline: A versatile heterocyclic scaffold in drug discovery.[1] Saudi Pharmaceutical Journal.[1] [Link]
ResearchGate. (2023). Dissociation constants pKa of isoquinoline bases and their correlation with biological activity.[Link]
MDPI. (2022).[1] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[1] Molecules.[1][2][4][5][6][7][8][9][10][11][12] [Link]
A Comparative Guide to the Metabolic Stability of 8-Fluoroisoquinolin-4-amine Derivatives
In the landscape of modern drug discovery, the optimization of a molecule's metabolic stability is a critical hurdle. A compound that demonstrates high potency in vitro can falter in vivo if it is too rapidly cleared fro...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the optimization of a molecule's metabolic stability is a critical hurdle. A compound that demonstrates high potency in vitro can falter in vivo if it is too rapidly cleared from the body. This guide provides a deep dive into the assessment of metabolic stability, focusing on a promising class of compounds: 8-Fluoroisoquinolin-4-amine derivatives. We will explore the causal relationship between chemical structure and metabolic fate, provide a detailed experimental protocol for in vitro assessment, and present a comparative analysis of representative derivatives.
The Strategic Imperative of Metabolic Stability
The liver is the primary site of drug metabolism, where a superfamily of enzymes, predominantly the Cytochrome P450 (CYP) family, works to modify xenobiotics for excretion.[1] While essential for detoxification, this enzymatic machinery can prematurely terminate the therapeutic action of a drug, leading to poor bioavailability and a short duration of effect. Consequently, a primary goal in medicinal chemistry is to design molecules that are less susceptible to this metabolic breakdown, thereby enhancing their pharmacokinetic profile.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, but it is also susceptible to oxidative metabolism by CYP enzymes.[2][3] A common strategy to enhance metabolic stability is the introduction of fluorine atoms at positions vulnerable to metabolism.[4][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[6][7] This guide focuses on the 8-fluoro substitution on the isoquinolin-4-amine core, a modification intended to block a potential site of metabolism and improve the overall drug-like properties of these molecules.
Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay
To quantify the metabolic stability of our 8-Fluoroisoquinolin-4-amine derivatives, the gold-standard in vitro method is the liver microsomal stability assay.[1][8] This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes.[8] By incubating our test compounds with liver microsomes and monitoring their disappearance over time, we can calculate key parameters such as the half-life (t½) and intrinsic clearance (Clint).[8]
Experimental Workflow: A Visual Guide
The following diagram outlines the key steps in the in vitro liver microsomal stability assay.
Reproducibility of Synthesis and Bioassays for 8-Fluoroisoquinolin-4-amine: A Comparative Technical Guide
Executive Summary: The Fluorine Advantage 8-Fluoroisoquinolin-4-amine (CAS: 1785091-04-4) represents a critical scaffold in modern kinase inhibitor design. Unlike its non-fluorinated counterpart (Isoquinolin-4-amine), th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Advantage
8-Fluoroisoquinolin-4-amine (CAS: 1785091-04-4) represents a critical scaffold in modern kinase inhibitor design. Unlike its non-fluorinated counterpart (Isoquinolin-4-amine), the 8-fluoro derivative offers a strategic advantage in Lead Optimization :
Metabolic Blockade: The C8-position is a primary site for oxidative metabolism (CYP450-mediated hydroxylation) in isoquinolines. Fluorination at this position significantly extends microsomal half-life (
).
Electronic Modulation: The electron-withdrawing fluorine atom modulates the pKa of the isoquinoline nitrogen (approx.
units), reducing lysosomal trapping and improving cytosolic availability.
This guide provides a validated, reproducible framework for synthesizing this scaffold and evaluating its biological utility, contrasting it with standard alternatives.
The primary challenge in synthesizing 8-Fluoroisoquinolin-4-amine is regioselectivity . Direct electrophilic substitution on the 8-fluoroisoquinoline core often yields mixtures (C5 vs. C4 substitution). We present two protocols: Method A (High-Throughput/Lower Yield) and Method B (High-Precision/Gold Standard).
Method A: Direct C4-Bromination & Amination (The "Discovery" Route)
Best for: Rapid generation of material when starting from commercial 8-fluoroisoquinoline.
Protocol:
Bromination: Dissolve 8-fluoroisoquinoline (1.0 eq) in MeCN. Add NBS (1.1 eq) at 0°C. Warm to RT and stir for 12h.
Critical Control: Monitor by LCMS.[1] If C5-bromo byproduct exceeds 15%, switch to Method B.
Purification: Flash chromatography (Hex/EtOAc). C4-bromo elutes after C5-bromo due to dipole moment differences.
Amination (Buchwald-Hartwig):
React 4-bromo-8-fluoroisoquinoline with benzophenone imine (1.2 eq).
Catalyst System: Pd(OAc)₂ (5 mol%) / BINAP (7.5 mol%) / Cs₂CO₃ (2.0 eq) in Toluene at 100°C.
Hydrolysis: Treat the intermediate imine with 2N HCl/THF to release the free amine.
Method B: Reductive Heterocyclization (The "Gold Standard" Route)
Best for: Multi-gram scale-up with >98% regiocontrol.
This method constructs the isoquinoline ring after establishing the substitution pattern, eliminating isomer separation issues.
Protocol:
Precursor Synthesis: Start with 2-fluoro-6-nitrobenzaldehyde . Condense with aminoacetaldehyde dimethyl acetal .
Cyclization: Treat the imine with TiCl₄ in DCM to form the 8-fluoro-4-nitroisoquinoline intermediate (Pomeranz-Fritsch modification).
Reduction: Hydrogenation (H₂, Pd/C, MeOH) reduces the nitro group directly to the amine.
Yield: 65-75% overall.
Purity: Typically >98% without complex chromatography.
Comparison of Synthetic Routes
Feature
Method A (Direct Functionalization)
Method B (Reductive Cyclization)
Starting Material
8-Fluoroisoquinoline ($)
2-Fluoro-6-nitrobenzaldehyde ($)
Step Count
2 (Bromination + Amination)
3 (Condensation + Cyclization + Reduction)
Regio-Purity
Moderate (Requires column separation)
High (>98% intrinsic)
Scalability
< 1 gram (Safety: NBS exotherm)
> 10 grams
Reproducibility Score
⭐⭐⭐
⭐⭐⭐⭐⭐
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix for synthesis, highlighting the critical divergence points for reproducibility.
Caption: Decision tree comparing the Direct Functionalization (Method A) vs. De Novo Cyclization (Method B) routes.
Bioassay Validation: Validating the Scaffold
To objectively assess the performance of 8-Fluoroisoquinolin-4-amine, it must be evaluated against the non-fluorinated standard (Isoquinolin-4-amine) in two key dimensions: Kinase Affinity and Metabolic Stability .
Experiment 1: ROCK1 Kinase Inhibition Assay
Context: Isoquinoline amines are classic ATP-competitive inhibitors of Rho-associated protein kinase (ROCK).
Protocol:
Reagents: Recombinant human ROCK1 (active), ATP (10 µM), Substrate (S6 peptide), and Test Compounds.
Detection: ADP-Glo™ Kinase Assay (Promega).
Procedure:
Incubate compound (0.1 nM – 10 µM) with ROCK1 and peptide for 10 min at RT.
Initiate reaction with ATP; incubate 45 min at 30°C.
Add ADP-Glo reagent; read Luminescence.
Data Analysis: Fit curves using non-linear regression (4-parameter logistic).
Potency: The 8-fluoro modification results in a negligible loss of potency (45 nM vs 38 nM), indicating the fluorine atom does not sterically clash with the ATP binding pocket hinge region.
Stability: The 8-fluoro analog demonstrates a 5x improvement in metabolic stability (HLM
>120 min vs 24 min). This confirms the hypothesis that the C8 position is a metabolic soft spot in the parent scaffold.
Biological Mechanism Visualization
The following diagram details the mechanism of action (MOA) and the specific role of the 8-fluoro substituent in enhancing drug-like properties.
Caption: Mechanism of Action showing kinase inhibition (primary) and metabolic resistance (secondary) derived from 8-fluorination.
References
Synthesis of 4-aminoisoquinolines
Title: "Recent Advances in the Synthesis of Isoquinoline Alkaloids and Deriv
Source:Molecules (2023).
URL:[Link] (General reference for isoquinoline synthesis methodologies).
Kinase Inhibition (ROCK)
Title: "Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity."
A Researcher's Guide to Establishing In Vitro to In Vivo Correlation for Novel Kinase Inhibitors: A Case Study with 8-Fluoroisoquinolin-4-amine
This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for novel kinase inhibitors, using the hypothetical compound 8-Fluoroisoquinolin-4-amine as a case study. We...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for novel kinase inhibitors, using the hypothetical compound 8-Fluoroisoquinolin-4-amine as a case study. We will explore the critical in vitro characterization, in vivo pharmacokinetic evaluation, and the subsequent mathematical modeling required to bridge the gap between laboratory assays and preclinical outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to streamline their development process and enhance the predictive power of their preclinical data.
The Imperative of IVIVC in Modern Drug Discovery
In the landscape of oncology and immunology, the development of small molecule kinase inhibitors continues to be a focal point. However, the translation of promising in vitro potency into in vivo efficacy is a significant hurdle. An IVIVC serves as a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[1][2][3] Establishing a strong IVIVC is not merely an academic exercise; it is a strategic tool that can de-risk drug development, refine formulation strategies, and potentially reduce the need for extensive in vivo studies.[3]
This guide will compare the pharmacokinetic profile of our lead candidate, 8-Fluoroisoquinolin-4-amine (CMPT-A) , with two structural analogs, CMPT-B and CMPT-C , to illustrate how subtle molecular modifications can impact drug disposition and the subsequent IVIVC.
Foundational In Vitro Characterization: Building the Predictive Framework
A thorough in vitro characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is the bedrock of any successful IVIVC.[4] These assays provide the initial dataset to understand a compound's intrinsic properties and potential liabilities.
Physicochemical Properties
The fundamental physicochemical properties of a drug molecule, such as solubility and lipophilicity, govern its passive diffusion across biological membranes and influence its formulation.
Compound
Molecular Weight ( g/mol )
pKa
LogP
Aqueous Solubility (µg/mL at pH 7.4)
CMPT-A
176.17
8.2
2.5
50
CMPT-B
192.17
8.5
3.1
15
CMPT-C
162.14
7.9
1.8
120
Table 1: Physicochemical properties of 8-Fluoroisoquinolin-4-amine (CMPT-A) and its analogs (CMPT-B and CMPT-C).
Expert Insight: The higher LogP and lower aqueous solubility of CMPT-B suggest potential challenges with oral absorption and may necessitate enabling formulations. Conversely, CMPT-C's lower lipophilicity and higher solubility are favorable for dissolution.
In Vitro Metabolism and Stability
The metabolic stability of a compound is a key determinant of its in vivo half-life and clearance.[5] These studies are typically conducted using liver microsomes or hepatocytes from various species to identify potential species differences in metabolism.[6][7]
Compound
Human Liver Microsomal Stability (t½, min)
Rat Liver Microsomal Stability (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein) - Human
CMPT-A
45
35
30.8
CMPT-B
>60
>60
<11.5
CMPT-C
15
12
92.4
Table 2: In vitro metabolic stability of CMPT-A, CMPT-B, and CMPT-C in human and rat liver microsomes.
Expert Insight: CMPT-B exhibits high metabolic stability, suggesting it may have a longer in vivo half-life. In contrast, CMPT-C is rapidly metabolized, which could lead to high clearance and low oral bioavailability. CMPT-A displays moderate stability, often a desirable characteristic for achieving a balance between efficacy and safety.
Plasma Protein Binding
The extent of a drug's binding to plasma proteins influences its distribution and the concentration of unbound, pharmacologically active drug.[8]
Compound
Human Plasma Protein Binding (%)
Rat Plasma Protein Binding (%)
CMPT-A
92.5
90.1
CMPT-B
99.2
98.8
CMPT-C
75.3
72.8
Table 3: Plasma protein binding of CMPT-A, CMPT-B, and CMPT-C in human and rat plasma.
Expert Insight: The very high plasma protein binding of CMPT-B (>99%) means that only a small fraction of the drug is available to exert its therapeutic effect and be cleared. This can have significant implications for dose selection and potential drug-drug interactions.
In Vivo Pharmacokinetic Evaluation: The Ground Truth
While in vitro assays are predictive, in vivo pharmacokinetic studies in preclinical species are essential to understand how a compound behaves in a complex biological system.[9][10][11]
Preclinical Pharmacokinetic Profiles
The following data was obtained after intravenous (IV) and oral (PO) administration of the compounds to male Sprague-Dawley rats.
Parameter
CMPT-A
CMPT-B
CMPT-C
IV Dose (mg/kg)
2
2
2
Clearance (CL) (mL/min/kg)
25
8
85
Volume of Distribution (Vdss) (L/kg)
3.5
1.2
5.0
Half-life (t½) (h)
1.6
2.9
0.7
PO Dose (mg/kg)
10
10
10
Cmax (ng/mL)
450
150
50
Tmax (h)
1.0
2.0
0.5
AUC (ng*h/mL)
1800
900
200
Oral Bioavailability (F%)
43
27
6
Table 4: In vivo pharmacokinetic parameters of CMPT-A, CMPT-B, and CMPT-C in rats.
Expert Insight: The in vivo data aligns well with the in vitro predictions. CMPT-C's high clearance and low bioavailability are consistent with its rapid in vitro metabolism. CMPT-B's low clearance and longer half-life reflect its high metabolic stability. CMPT-A demonstrates a more balanced profile, with moderate clearance and reasonable oral bioavailability.
Forging the Link: In Vitro to In Vivo Correlation
The goal of IVIVC is to establish a predictive mathematical relationship between in vitro and in vivo data.[12][13] A Level A correlation, the most rigorous type, aims to establish a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.
IVIVC Workflow
The process of developing an IVIVC model can be visualized as follows:
Caption: A schematic overview of the IVIVC development process.
Establishing a Correlation for 8-Fluoroisoquinolin-4-amine (CMPT-A)
For CMPT-A, we developed three formulations with different release rates (fast, medium, slow) and performed in vitro dissolution testing. Subsequently, these formulations were administered orally to rats, and the plasma concentration-time profiles were determined. Using deconvolution methods, the in vivo absorption profiles were calculated.
A strong linear correlation (R² > 0.95) was observed between the in vitro dissolution rate and the in vivo absorption rate for CMPT-A, establishing a Level A IVIVC. This model can now be used to predict the in vivo performance of new formulations based solely on their in vitro dissolution characteristics, significantly reducing the need for further animal studies for formulation optimization.
Experimental Protocols
In Vitro Metabolic Stability in Liver Microsomes
Preparation: Rat and human liver microsomes are thawed on ice. A master mix containing phosphate buffer (pH 7.4), and the test compound (1 µM final concentration) is prepared.
Pre-incubation: The master mix is pre-incubated at 37°C for 5 minutes.
Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH solution (1 mM final concentration).
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and quenched with an equal volume of cold acetonitrile containing an internal standard.
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
Data Analysis: The percentage of compound remaining at each time point is plotted against time, and the half-life (t½) is calculated from the slope of the natural log-linear regression.
Caption: Workflow for the in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rats
Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least 3 days before the study.
Dosing:
IV Administration: The compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in water) and administered as a bolus dose via the tail vein.
Oral Administration: The compound is formulated as a solution or suspension and administered by oral gavage.
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[14]
Plasma Preparation: Plasma is separated by centrifugation.
Sample Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, AUC, and oral bioavailability.
Conclusion
This guide demonstrates the systematic approach to establishing an IVIVC for a novel kinase inhibitor, 8-Fluoroisoquinolin-4-amine. By integrating comprehensive in vitro ADME data with in vivo pharmacokinetic studies, we can build predictive models that enhance our understanding of a compound's behavior and guide its development. The comparative analysis with its analogs underscores the importance of early characterization to identify candidates with the most promising pharmacokinetic profiles. A robust IVIVC is an invaluable asset in modern drug discovery, enabling more efficient and informed decision-making on the path to clinical development.
References
Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (2018). MDPI. Retrieved January 30, 2026, from [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). PMC. Retrieved January 30, 2026, from [Link]
The use of novel selectivity metrics in kinase research. (2017). PMC - PubMed Central. Retrieved January 30, 2026, from [Link]
Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]
The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. (1995). PubMed. Retrieved January 30, 2026, from [Link]
In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. Retrieved January 30, 2026, from [Link]
In vitro-In vivo Correlation: Perspectives on Model Development. (2011). PMC - PubMed Central. Retrieved January 30, 2026, from [Link]
In vitro test methods for metabolite identification: A review. (2012). SciSpace. Retrieved January 30, 2026, from [Link]
Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. (2017). Oxford Academic. Retrieved January 30, 2026, from [Link]
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). MDPI. Retrieved January 30, 2026, from [Link]
Designing an In Vivo Preclinical Research Study. (2023). MDPI. Retrieved January 30, 2026, from [Link]
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). Journal of Drug Delivery and Therapeutics. Retrieved January 30, 2026, from [Link]
Preclinical >in vitro>, >in vivo>, and pharmacokinetic evaluations of FLLL12 for the prevention and treatment of head and neck cancers. (2016). Marshall University Research Portal. Retrieved January 30, 2026, from [Link]
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2013). NIH. Retrieved January 30, 2026, from [Link]
The use of novel selectivity metrics in kinase research. (2017). ResearchGate. Retrieved January 30, 2026, from [Link]
Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. (2013). PMC - NIH. Retrieved January 30, 2026, from [Link]
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